molecular formula C20H25N3O4 B024523 Nemonoxacin CAS No. 378746-64-6

Nemonoxacin

Cat. No.: B024523
CAS No.: 378746-64-6
M. Wt: 371.4 g/mol
InChI Key: AVPQPGFLVZTJOR-RYUDHWBXSA-N
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Description

Nemonoxacin (C₂₀H₂₅N₃O₄) is a novel, investigational non-fluorinated quinolone antibiotic. As the world's first fluorine-free quinolone, it offers a unique tool for antimicrobial research, characterized by a broad antibacterial spectrum and potent activity against a range of Gram-positive bacteria, including drug-resistant strains . Mechanism of Action: this compound exerts its antibacterial effect by dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV . This dual-targeting action stabilizes the enzyme-DNA complex, preventing DNA replication and transcription, which leads to lethal DNA breaks and bacterial cell death. This mechanism is associated with a lower frequency of spontaneous resistance mutations compared to older quinolones . Key Research Applications & Value: Studying Antibiotic Resistance: this compound demonstrates potent in vitro activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE) . Its structural optimization results in a higher genetic barrier to resistance. Research on Atypical Pathogens: This compound shows enhanced activity against atypical pathogens, including Mycoplasma pneumoniae (even macrolide-resistant strains), making it a valuable agent for studying community-acquired respiratory tract infections . Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: With a long elimination half-life (>10 hours), high oral bioavailability, and extensive tissue distribution (particularly high concentrations in lung tissue), this compound is an excellent candidate for in vitro and in vivo PK/PD modeling research . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQPGFLVZTJOR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958907
Record name Nemonoxacin
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Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

378746-64-6
Record name Nemonoxacin
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Record name Nemonoxacin [INN]
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Record name Nemonoxacin
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Record name Nemonoxacin
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Record name NEMONOXACIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nemonoxacin's Mechanism of Action Against DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel, non-fluorinated quinolone antibacterial agent that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other quinolones, involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial therapy. This guide provides a detailed technical overview of the core mechanism by which this compound targets and inhibits DNA gyrase, incorporating available data, experimental methodologies, and visual representations of the key processes.

Core Mechanism of Action: Targeting the DNA Gyrase-DNA Complex

This compound exerts its bactericidal effects by targeting and stabilizing a transient intermediate in the DNA gyrase catalytic cycle known as the cleavage complex. This ternary complex consists of DNA gyrase, the DNA substrate, and the bound this compound molecule.

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into DNA. This process is crucial for relieving the topological stress that arises during DNA replication and transcription. The enzyme achieves this by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break.

This compound intervenes in this process by binding to the DNA-gyrase complex, effectively trapping it in the cleaved state.[1] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome.[1] These breaks are potent triggers of the bacterial SOS response and, if left unrepaired, ultimately lead to cell death.[1]

A key structural feature of this compound is the C-8 methoxy group, which is reported to enhance its dual-inhibitory activity against both DNA gyrase and topoisomerase IV.[2][3] This dual-targeting mechanism is significant as it can reduce the likelihood of the development of resistance arising from a single-point mutation in either target enzyme.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that while extensive MIC data is available, specific IC₅₀ or Kᵢ values for this compound against purified DNA gyrase and topoisomerase IV are not widely reported in publicly available literature. The provided MIC values reflect the whole-cell activity of the drug.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeThis compound MIC (μg/mL)Comparator MICs (μg/mL)
Streptococcus pneumoniaePenicillin-Susceptible0.015 (MIC₉₀)Levofloxacin: 2 (MIC₉₀), Moxifloxacin: 0.25 (MIC₉₀)
Streptococcus pneumoniaePenicillin-Resistant0.03 (MIC₉₀)-
Streptococcus pneumoniaeLevofloxacin-Non-susceptible0.06 (MIC₉₀)Levofloxacin: ≥ 4, Moxifloxacin: 0.25 (MIC₉₀)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.03 (MIC₉₀)-
Staphylococcus aureusMethicillin-Resistant (MRSA)1 (MIC₉₀)-
Staphylococcus aureusCommunity-Acquired MRSA (CA-MRSA)0.06 (MIC₉₀)-
Enterococcus faecalisVancomycin-Susceptible2 (MIC₉₀)-
Enterococcus faeciumVancomycin-Resistant (VRE)16 (MIC₉₀)-

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesThis compound MIC (μg/mL)Comparator MICs (μg/mL)
Escherichia coli32 (MIC₉₀)-
Proteus mirabilis16 (MIC₉₀)-
Pseudomonas aeruginosa32 (MIC₉₀)-

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the activity of quinolone antibiotics like this compound against DNA gyrase.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (E. coli or other bacterial source)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • This compound stock solution (in DMSO or water)

  • Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL this compound dilution (or vehicle control)

    • x µL sterile distilled water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ value is the concentration of this compound that inhibits 50% of the supercoiling activity.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid substrate.

Materials:

  • Purified DNA gyrase

  • Supercoiled circular plasmid DNA (e.g., pBR322)

  • 5X Cleavage Buffer (similar to assay buffer but lacking ATP)

  • This compound stock solution

  • Proteinase K

  • Sodium Dodecyl Sulfate (SDS)

  • Stop Solution/Loading Dye

  • Agarose, electrophoresis buffers, and staining reagents as for the supercoiling assay

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Cleavage Buffer

    • 1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)

    • 1 µL this compound dilution (or vehicle control)

    • x µL sterile distilled water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reactions at 37°C for 30 minutes.

  • To trap the cleavage complex, add 2 µL of 10% SDS and 1 µL of Proteinase K (e.g., 20 mg/mL), and incubate for a further 30 minutes at 37°C.

  • Add 4 µL of Stop Solution/Loading Dye.

  • Analyze the samples by agarose gel electrophoresis as described for the supercoiling assay.

  • The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band. The concentration of this compound that produces the maximum amount of linear DNA is determined.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of this compound's action and the workflows of the key experimental assays.

DNA_Gyrase_Inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition This compound Inhibition G_segment G-segment DNA Cleavage_Complex Cleavage Complex (Transient) G_segment->Cleavage_Complex Cleavage T_segment T-segment DNA T_segment->Cleavage_Complex Passage Gyrase DNA Gyrase Gyrase->G_segment Binds Resealed_DNA Resealed, Supercoiled DNA Cleavage_Complex->Resealed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex (this compound-Gyrase-DNA) Cleavage_Complex->Stabilized_Complex This compound This compound This compound->Stabilized_Complex Binds & Stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB Accumulation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Figure 1: Mechanism of this compound inhibition of DNA gyrase.

Supercoiling_Assay_Workflow cluster_workflow DNA Supercoiling Inhibition Assay Workflow Start Start: Relaxed DNA Incubate Incubate with DNA Gyrase, ATP, and this compound Start->Incubate Stop Stop Reaction (Add Loading Dye) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analysis Analyze Results: Decreased Supercoiling Visualize->Analysis End End: IC50 Determination Analysis->End

Figure 2: Workflow for DNA Supercoiling Inhibition Assay.

Cleavage_Assay_Workflow cluster_workflow DNA Cleavage Assay Workflow Start Start: Supercoiled DNA Incubate Incubate with DNA Gyrase and this compound (No ATP) Start->Incubate Trap Trap Cleavage Complex (Add SDS and Proteinase K) Incubate->Trap Electrophoresis Agarose Gel Electrophoresis Trap->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analysis Analyze Results: Appearance of Linear DNA Visualize->Analysis End End: Determine Cleavage Potency Analysis->End

Figure 3: Workflow for DNA Cleavage Assay.

Conclusion

This compound's potent antibacterial activity stems from its effective inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome. While detailed enzymatic and structural data for this compound are not as readily available as for some other quinolones, the existing in vitro activity data and the well-established mechanism of the quinolone class provide a strong foundation for understanding its mode of action. Further research into the specific molecular interactions of this compound with its target enzymes will undoubtedly provide valuable insights for the future development of this important class of antibiotics.

References

Nemonoxacin: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has emerged as a significant agent in the fight against a wide spectrum of bacterial pathogens, including resistant strains. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis pathways, tailored for professionals in the field of drug discovery and development.

Chemical Structure of this compound

This compound is chemically known as 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1][2] Its molecular formula is C₂₀H₂₅N₃O₄, with a molecular weight of 371.44 g/mol for the free base.[1][2][3]

The structure of this compound is characterized by several key features that contribute to its potent antibacterial activity and favorable pharmacokinetic profile:

  • Quinolone Core: The fundamental scaffold is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is essential for its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Non-fluorinated at C-6: Unlike many other quinolones, this compound lacks a fluorine atom at the C-6 position. This modification is believed to contribute to its improved safety profile, particularly regarding phototoxicity.[4][5]

  • C-8 Methoxy Group: The presence of a methoxy group at the C-8 position enhances its activity against Gram-positive bacteria and is crucial for its dual-targeting mechanism.[5][6]

  • N-1 Cyclopropyl Group: A cyclopropyl substituent at the N-1 position is a common feature in potent quinolones, contributing to overall antibacterial efficacy.[4][5]

  • C-7 Substituted Piperidine Ring: A (3S,5S)-3-amino-5-methylpiperidine moiety at the C-7 position plays a significant role in its broad spectrum of activity and potency against resistant pathogens.[1][6]

PropertyValue
IUPAC Name 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid[1][2]
Molecular Formula C₂₀H₂₅N₃O₄[1][2][4][5]
Molecular Weight 371.44 g/mol (free base)[2][3]
CAS Number 378746-64-6[1]

Synthesis Pathways of this compound

The synthesis of this compound is a multi-step process that involves the construction of the quinolone core followed by the introduction of the chiral piperidine side chain. While specific proprietary details may vary, the general synthetic strategy can be outlined based on information from patents and chemical synthesis literature.

A plausible synthetic route involves the following key stages:

  • Synthesis of the Quinolone Core: This is often achieved through a variation of the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2]

  • Synthesis of the Chiral Side Chain: The enantiomerically pure (3S,5S)-3-amino-5-methylpiperidine is a crucial intermediate.

  • Coupling of the Side Chain and Final Elaboration: The final step involves the nucleophilic substitution of a leaving group on the quinolone core by the chiral piperidine.

Below is a logical representation of a potential synthesis pathway:

Nemonoxacin_Synthesis cluster_0 Quinolone Core Synthesis cluster_1 Chiral Side Chain cluster_2 Final Assembly A Substituted Aniline C Condensation A->C 1. B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D 2. E 7-Halo-1-cyclopropyl-8-methoxy- 4-oxoquinoline-3-carboxylic acid ester D->E 3. F Hydrolysis E->F 4. G Quinolone Core Acid F->G 5. I Coupling Reaction (Nucleophilic Aromatic Substitution) G->I H (3S,5S)-3-Amino-5-methylpiperidine (Protected) H->I J Protected this compound I->J 6. K Deprotection J->K 7. L This compound K->L 8.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the following sections outline the general methodologies for the key transformations, based on established chemical principles and patent literature.

1. Synthesis of the Quinolone Core (e.g., 7-Fluoro-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid)

This synthesis typically starts from a suitably substituted aniline and proceeds via a Gould-Jacobs-type reaction.

  • Step 1: Condensation: A substituted aniline (e.g., 2-methoxy-3-fluoro-cyclopropylaniline) is reacted with diethyl ethoxymethylenemalonate in a suitable solvent. The reaction is typically heated to drive the condensation and elimination of ethanol.

  • Step 2: Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high-temperature thermal cyclization. This step is crucial for the formation of the quinolone ring system.

  • Step 3: Saponification: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

  • Step 4: Halogenation (if necessary): If not already present, a halogen (e.g., fluorine or chlorine) is introduced at the 7-position to serve as a leaving group for the subsequent coupling reaction.

Quantitative Data (Illustrative):

StepReactantsReagents/ConditionsProductYield (%)
1Substituted Aniline, Diethyl ethoxymethylenemalonateHeat, Solvent (e.g., Dowtherm A)Anilinomethylenemalonate85-95
2AnilinomethylenemalonateHigh Temperature (e.g., 250 °C)Quinolone Ester70-85
3Quinolone EsterNaOH or KOH, H₂O/Ethanol, RefluxQuinolone Carboxylic Acid90-98

2. Synthesis of (3S,5S)-3-Amino-5-methylpiperidine

This chiral intermediate is critical for the stereochemistry of the final drug. Its synthesis can be achieved through various enantioselective methods, or it can be obtained from commercial sources. A potential synthetic approach could involve:

  • Asymmetric synthesis: Utilizing chiral auxiliaries or catalysts to introduce the desired stereocenters.

  • Resolution: Separating a racemic mixture of 3-amino-5-methylpiperidine into its individual enantiomers.

3. Coupling Reaction and Final Deprotection

The final steps involve the coupling of the quinolone core with the chiral side chain.

  • Step 1: Coupling: The 7-halo-quinolone core is reacted with a protected form of (3S,5S)-3-amino-5-methylpiperidine in the presence of a base (e.g., potassium carbonate or a non-nucleophilic organic base) in a polar aprotic solvent such as DMF or DMSO. The reaction is a nucleophilic aromatic substitution.

  • Step 2: Deprotection: The protecting group on the amino function of the piperidine ring is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final this compound molecule.

  • Step 3: Salt Formation: For pharmaceutical use, the this compound free base is often converted to a salt, such as the malate salt, to improve its solubility and stability. This is typically achieved by reacting the free base with the corresponding acid in a suitable solvent system. Recent patents describe the preparation of this compound malate by dissolving the free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent, followed by cooling crystallization.[3][7]

Quantitative Data (Illustrative):

StepReactantsReagents/ConditionsProductYield (%)
17-Halo-quinolone Core, Protected PiperidineBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatProtected this compound75-90
2Protected this compoundAcid (e.g., HCl or TFA)This compound90-98
3This compound, D,L-Malic AcidC1-C3 Alcohol/Water, Heat then CoolThis compound Malate>95

Logical Workflow for this compound Synthesis

The overall process can be visualized as a logical workflow from starting materials to the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start Starting Materials (Substituted Aniline, Malonic Ester Derivatives) Quinolone_Core_Synth Quinolone Core Synthesis (Gould-Jacobs or similar) Start->Quinolone_Core_Synth Chiral_Side_Chain_Synth Chiral Side Chain Preparation ((3S,5S)-3-amino-5-methylpiperidine) Start->Chiral_Side_Chain_Synth Coupling Coupling of Quinolone Core and Chiral Side Chain Quinolone_Core_Synth->Coupling Chiral_Side_Chain_Synth->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification of this compound Free Base Deprotection->Purification Salt_Formation Formation of this compound Malate Purification->Salt_Formation API Final this compound API Salt_Formation->API

Caption: General workflow for the synthesis of this compound API.

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For detailed experimental procedures and safety information, it is essential to consult the primary patent literature and relevant scientific publications.

References

The Emergence of Bacterial Resistance to Nemonoxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of clinically significant pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] Its unique C-8-methoxy structure distinguishes it from traditional fluoroquinolones, contributing to a favorable profile in overcoming some existing resistance mechanisms.[3][4] However, as with any antimicrobial agent, the development of bacterial resistance is an inevitable concern. This technical guide provides an in-depth analysis of the mechanisms underlying the development of bacterial resistance to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Resistance

The primary mechanisms by which bacteria develop resistance to quinolones, including this compound, involve modifications of the drug's primary targets and, to a lesser extent, alterations in drug accumulation via efflux pumps.[5][6]

Target Site Mutations

This compound, like other quinolones, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[7][8] These enzymes are critical for DNA replication, repair, and recombination. Resistance predominantly arises from spontaneous point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of these genes, which reduces the binding affinity of this compound to its targets.[9][10]

  • Streptococcus pneumoniae : In vitro stepwise resistance selection studies have shown that exposure of S. pneumoniae to this compound leads to a limited increase in Minimum Inhibitory Concentrations (MICs), typically an eightfold loss of potency after three steps.[9] Notably, mutations selected by this compound were primarily found in GyrA, GyrB, and ParE, while sparing ParC, a key driver of resistance to fluoroquinolones in clinical isolates of S. pneumoniae.[9] One study identified a Ser81-Tyr mutation in GyrA in a wild-type S. pneumoniae strain after the first step of exposure to this compound.[9]

  • Staphylococcus aureus : For S. aureus, resistance to this compound is also associated with mutations in the QRDRs of gyrA and parC.[10][11] Studies have identified that clinical isolates of MRSA resistant to this compound often harbor a mutation at the S84→L position in GyrA.[11][12] The combination of mutations in both gyrA (S84→L) and parC (E84→K) has been identified as a risk factor for reduced susceptibility.[11][12] Interestingly, in some in vitro studies, the MIC values for S. aureus did not increase during exposure to this compound over three cycles of stepwise resistance selection, suggesting a higher barrier to resistance development compared to other fluoroquinolones.[13][[“]]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration.[15][16] While the role of efflux pumps in high-level quinolone resistance is often secondary to target site mutations, they can contribute to low-level resistance and facilitate the selection of more resistant mutants.[15] In the context of this compound, studies in S. pneumoniae have suggested that efflux pumps do not play a major role in the development of resistance. The inclusion of the efflux pump inhibitor reserpine did not significantly alter the MICs of this compound against resistant mutants.[9] However, the potential involvement of other classes of efflux pumps cannot be entirely ruled out.[9]

Quantitative Data on this compound Resistance

The following tables summarize the in vitro activity of this compound and the development of resistance in key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound Against Gram-Positive Cocci

Bacterial SpeciesResistance PhenotypeThis compound MIC Range (μg/mL)This compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)
Streptococcus pneumoniaePenicillin-Susceptible≤0.015 - 0.250.060.12
Streptococcus pneumoniaePenicillin-Resistant≤0.015 - 0.50.060.25
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.015 - 0.50.030.06
Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.015 - 40.251
Enterococcus faecalisVancomycin-Susceptible0.03 - 20.250.5
Enterococcus faeciumVancomycin-Resistant (VRE)0.12 - 20.51

Data compiled from multiple in vitro susceptibility studies.[2][8]

Table 2: Stepwise Resistance Selection in Streptococcus pneumoniae

Step of ExposureThis compound MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Garenoxacin MIC (μg/mL)
Parental Strain0.0310.06
Step 10.2540.12
Step 20.25160.5
Step 30.5642
Step 4Not Subculturable25616

Adapted from an in vitro study on stepwise resistance selection.[9] The inability to subculture the fourth-step mutant selected with this compound suggests a high fitness cost associated with resistance.[9]

Experimental Protocols

Stepwise Resistance Selection

This method is used to induce resistance in vitro by exposing a bacterial strain to sub-inhibitory concentrations of an antibiotic over multiple passages.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.

  • MIC Determination: The initial MIC of the parental strain is determined using a standard method such as broth microdilution or agar dilution.

  • First Passage: The bacterial suspension is inoculated into a medium containing the antibiotic at a concentration of 0.5x the MIC.

  • Incubation: The culture is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Selection of Mutants: The culture from the highest concentration of antibiotic that shows growth is used for the next passage.

  • Subsequent Passages: The selected mutants are then subjected to a new round of MIC determination, and the process is repeated for a defined number of passages, each time using the progeny from the previous step as the inoculum.

  • Analysis: The MIC of the mutants at each step is recorded to determine the fold-increase in resistance.

QRDR Sequencing

This molecular technique is employed to identify specific mutations in the target genes (gyrA, gyrB, parC, parE) that confer resistance.

Protocol:

  • Genomic DNA Extraction: Genomic DNA is extracted from both the parental and the resistant mutant bacterial strains.

  • PCR Amplification: The QRDRs of the target genes are amplified using specific primers.

  • PCR Product Purification: The amplified DNA fragments are purified to remove primers and other contaminants.

  • DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.

  • Sequence Analysis: The obtained DNA sequences from the mutant strains are compared with the sequence of the parental strain to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.

Visualizing Resistance Development

The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance.

cluster_drug_action This compound Mechanism of Action This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: this compound's dual-targeting mechanism of action.

cluster_resistance_pathway Primary Pathway of this compound Resistance Drug_Exposure This compound Exposure Target_Mutation Target Site Mutation (gyrA, parC) Drug_Exposure->Target_Mutation Selective Pressure Reduced_Binding Reduced this compound Binding Affinity Target_Mutation->Reduced_Binding Decreased_Efficacy Decreased Drug Efficacy Reduced_Binding->Decreased_Efficacy Resistance Clinical Resistance Decreased_Efficacy->Resistance

Caption: The central role of target site mutations in resistance.

cluster_workflow Experimental Workflow for Resistance Characterization start Start: Bacterial Isolate stepwise_selection Stepwise Resistance Selection start->stepwise_selection mic_testing MIC Determination stepwise_selection->mic_testing Mutant Selection dna_extraction Genomic DNA Extraction mic_testing->dna_extraction Resistant Isolate pcr QRDR PCR Amplification dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis end End: Characterized Resistant Mutant analysis->end

Caption: Workflow for inducing and identifying resistance mutations.

Conclusion

This compound demonstrates a promising profile with a high barrier to resistance development against key Gram-positive pathogens compared to other quinolones.[3][13] The primary mechanism of resistance involves specific mutations in the QRDRs of DNA gyrase and topoisomerase IV, with a unique sparing of the ParC subunit in S. pneumoniae.[9] The limited increase in MICs observed during in vitro resistance induction studies, coupled with a potential fitness cost for highly resistant mutants, suggests that this compound may retain its efficacy for a longer period in the clinical setting.[9] Continuous surveillance and further research into the molecular mechanisms of resistance are crucial to preserving the utility of this important antimicrobial agent.

References

Nemonoxacin for the treatment of community-acquired pneumonia (CAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating potent broad-spectrum activity against common pathogens responsible for community-acquired pneumonia (CAP), including drug-resistant strains. Clinical evidence from Phase II and III trials indicates that this compound is a safe and effective treatment for CAP, exhibiting non-inferiority to levofloxacin, a current standard-of-care fluoroquinolone. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols to inform ongoing research and drug development efforts in the field of infectious diseases.

Introduction

Community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide. The increasing prevalence of antibiotic resistance among key respiratory pathogens necessitates the development of new antimicrobial agents with improved efficacy and safety profiles. This compound, a C-8-methoxy non-fluorinated quinolone, has emerged as a promising candidate for the treatment of CAP. Its unique chemical structure confers potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. This document serves as an in-depth technical resource on the core data supporting the use of this compound for CAP.

Mechanism of Action

This compound exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This dual inhibition is crucial for preventing the replication and segregation of bacterial DNA, ultimately leading to cell death.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has introduced a double-strand break in the DNA. This prevents the re-ligation of the DNA, leading to the accumulation of toxic DNA breaks.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is responsible for decatenating daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the separation of newly replicated chromosomes, thereby blocking cell division.

This dual-targeting mechanism is believed to contribute to this compound's potent activity and a lower propensity for the development of resistance compared to some other quinolones.

Nemonoxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Replication DNA Replication & Transcription Bacterial_DNA->DNA_Replication essential for DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Replication enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage & Topoisomerase_IV Topoisomerase IV Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation enables Topoisomerase_IV->Cell_Death Inhibition prevents cell division & leads to DNA_Replication->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Clinical Efficacy in Community-Acquired Pneumonia

Multiple Phase II and Phase III clinical trials have evaluated the efficacy of this compound for the treatment of CAP, primarily in comparison to levofloxacin. The collective data from these studies demonstrate the non-inferiority of this compound.

Data Presentation

The following tables summarize the key efficacy outcomes from pivotal clinical trials.

Table 1: Clinical Cure Rates in Intent-to-Treat (ITT) and Per-Protocol (PP) Populations

Study / PopulationThis compound 500 mgThis compound 750 mgLevofloxacin 500 mg
Phase III (Oral, NCT01529476) [3]
mITT94.3% (300/318)-93.5% (143/153)
Phase III (IV, NCT02205112) [1]
mITT91.8% (279/304)-85.7% (138/161)
Phase II (Oral) [4]
ITT75.3%82.6%80.0%
PPc78.0%83.5%82.3%
Evaluable-ITT87.0%89.9%91.1%
Evaluable-PPc87.7%91.7%90.3%

mITT: modified Intent-to-Treat; PPc: Per-Protocol clinical; Evaluable-ITT: Evaluable Intent-to-Treat; Evaluable-PPc: Evaluable Per-Protocol clinical.

Table 2: Microbiological Success Rates in Bacteriological Evaluable Populations

StudyThis compound 500 mgThis compound 750 mgLevofloxacin 500 mg
Phase III (Oral, NCT01529476) [3]92.1% (105/114)-91.7% (55/60)
Phase III (IV, NCT02205112) [1]88.8% (95/107)-87.8% (43/49)
Phase II (Oral) [4]84.8%90.2%92.0%
Experimental Protocols of Key Clinical Trials

The design and methodologies of the pivotal Phase III trials provide the foundation for the efficacy and safety data of this compound.

A. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Active-Controlled, Non-Inferiority Trial (Oral this compound vs. Oral Levofloxacin - NCT01529476) [3]

  • Objective: To assess the efficacy and safety of oral this compound compared with oral levofloxacin in adult patients with CAP.

  • Study Design: A 2:1 randomized, double-blind, double-dummy, parallel-group study.

  • Patient Population: Adult patients diagnosed with CAP.

  • Inclusion Criteria (Abbreviated):

    • Age ≥ 18 years.

    • Clinical diagnosis of CAP with radiographic evidence of new or progressive infiltrate.

    • Signs and symptoms of lower respiratory tract infection.

  • Exclusion Criteria (Abbreviated):

    • Hospital-acquired pneumonia.

    • Known or suspected infection with a pathogen resistant to the study medications.

    • Severe underlying disease that could confound the assessment of efficacy.

  • Treatment Arms:

    • This compound 500 mg orally once daily for 7-10 days.

    • Levofloxacin 500 mg orally once daily for 7-10 days.

  • Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit in the modified intent-to-treat (mITT) population.

  • Microbiological Assessment: Sputum and blood cultures were obtained at baseline. Microbiological response was assessed at the TOC visit.

B. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Parallel-Controlled Clinical Trial (Intravenous this compound vs. Intravenous Levofloxacin - NCT02205112) [1]

  • Objective: To evaluate the efficacy and safety of intravenous (IV) this compound versus IV levofloxacin for the treatment of CAP in adult patients.

  • Study Design: A randomized, double-blind, double-dummy, parallel-controlled trial.

  • Patient Population: Adult patients with CAP requiring initial IV therapy.

  • Inclusion Criteria (Abbreviated):

    • Age between 18 and 80 years.

    • Clinical diagnosis of CAP with new or progressive infiltrates on chest X-ray or CT scan.

    • Pneumonia Severity Index (PSI) score of II, III, or IV.

  • Exclusion Criteria (Abbreviated):

    • PSI score of I or V.

    • Healthcare-associated pneumonia, hospital-acquired pneumonia, or ventilator-associated pneumonia.

    • Known or suspected viral pneumonia, aspiration pneumonia, or lung abscess.

  • Treatment Arms:

    • This compound 500 mg via IV infusion once daily for 7-14 days.

    • Levofloxacin 500 mg via IV infusion once daily for 7-14 days.

  • Primary Efficacy Endpoint: Clinical cure rate at the TOC visit in the mITT population.

  • Secondary Endpoints: Microbiological success rate at the TOC visit in the bacteriological mITT population.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1 or 1:1) Screening->Randomization Nemonoxacin_Arm This compound Treatment Arm (e.g., 500mg once daily) Randomization->Nemonoxacin_Arm Group 1 Levofloxacin_Arm Levofloxacin Treatment Arm (e.g., 500mg once daily) Randomization->Levofloxacin_Arm Group 2 Treatment_Period Treatment Period (7-14 days) Nemonoxacin_Arm->Treatment_Period Levofloxacin_Arm->Treatment_Period TOC_Visit Test-of-Cure (TOC) Visit Treatment_Period->TOC_Visit Primary_Endpoint Primary Endpoint Assessment (Clinical Cure Rate) TOC_Visit->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Microbiological Success, Safety) TOC_Visit->Secondary_Endpoint Data_Analysis Data Analysis (Non-inferiority) Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis

Caption: Generalized workflow of a phase III CAP clinical trial for this compound.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to that of levofloxacin.[5][6]

Table 3: Incidence of Adverse Events (AEs) and Drug-Related AEs

Study / EventThis compound 500 mgThis compound 750 mgLevofloxacin 500 mg
Phase III (Oral, NCT01529476) [3]
Any AE33.1%-33.3%
Phase III (IV, NCT02205112) [1]
Drug-Related AEs37.1%-22.2%
Integrated Safety Summary (Oral) [7]
Any AE36.9%54.8%39.7%
Drug-Related AEs22.9%31.0%22.5%

The most frequently reported drug-related adverse events for this compound were generally mild to moderate in severity and included gastrointestinal disorders (such as nausea), and transient elevations in liver enzymes.[6][7] In the intravenous formulation study, local infusion site reactions were also noted.[1]

Conclusion

This compound represents a significant advancement in the treatment of community-acquired pneumonia. Its dual-target mechanism of action, potent in vitro activity against key respiratory pathogens, and demonstrated non-inferiority to levofloxacin in robust clinical trials underscore its potential as a valuable therapeutic option. The comprehensive data on its efficacy and safety profile, as detailed in this technical guide, provide a strong foundation for its integration into clinical practice and for guiding future research in the development of novel anti-infective agents. The favorable safety profile, particularly the lack of phototoxicity and a potentially lower risk for resistance development compared to some fluoroquinolones, further enhances its clinical utility. Continued post-marketing surveillance and further studies will continue to refine our understanding of the long-term benefits of this compound in the management of CAP.

References

The Crucial Role of the C-8-Methoxy Group in Nemonoxacin's Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent broad-spectrum antibacterial activity, particularly against challenging Gram-positive pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key structural feature contributing to its enhanced efficacy is the presence of a methoxy group at the C-8 position of the quinolone core. This technical guide delves into the critical role of the C-8-methoxy group in defining this compound's mechanism of action, expanding its antibacterial spectrum, and reducing the potential for resistance development.

The C-8-Methoxy Group: A Key to Dual-Target Inhibition

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. The C-8-methoxy substituent of this compound plays a pivotal role in enhancing its inhibitory activity against both of these crucial enzymes.[2][3][4] This dual-targeting capability is a significant advantage over many other fluoroquinolones, which may preferentially inhibit one enzyme over the other.

The enhanced inhibition of both DNA gyrase and topoisomerase IV contributes to a broader spectrum of activity and a lower propensity for the selection of resistant mutants.[1][3][4] For bacteria to develop resistance to this compound, mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding both enzymes are often required, making the emergence of resistance a less frequent event.[1][2]

Signaling Pathway of this compound's Action

G cluster_0 This compound cluster_1 Bacterial Cell This compound This compound (with C-8-methoxy group) DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Chromosome_Segregation->Cell_Death Disruption leads to

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Enhanced Activity Against a Broad Spectrum of Pathogens

The C-8-methoxy modification significantly boosts this compound's activity against Gram-positive bacteria, a class of pathogens where many older fluoroquinolones have limited efficacy.[1][2] This includes activity against clinically important resistant strains.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other fluoroquinolones against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.015-0.060.5-10.125-0.25
Streptococcus pneumoniae (penicillin-resistant)0.031-20.25-0.5
Staphylococcus aureus (methicillin-susceptible)0.03-0.120.25-0.50.06-0.125
Staphylococcus aureus (methicillin-resistant)0.5-48-322-8
Enterococcus faecalis0.5-12-81-4
Mycoplasma pneumoniae0.125-0.250.50.125

Note: MIC values are presented as ranges or MIC90 values (the concentration at which 90% of isolates are inhibited) and are compiled from multiple studies for comparative purposes.[4][5][6][7][8]

Experimental Protocols for Activity Assessment

To rigorously evaluate the activity of this compound and the role of its C-8-methoxy group, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][8]

Experimental Workflow for MIC Determination

G start Start prep_antibiotic Prepare serial two-fold dilutions of this compound in a 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[9]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are crucial for elucidating the specific inhibitory effects of this compound on its molecular targets.[10][11][12]

Experimental Workflow for DNA Gyrase Supercoiling Assay

G start Start reaction_setup Set up reaction mixture: - Relaxed plasmid DNA - DNA Gyrase enzyme - Assay buffer with ATP - Varying concentrations of this compound start->reaction_setup incubation Incubate at 37°C for 30-60 minutes reaction_setup->incubation stop_reaction Stop the reaction (e.g., with SDS/proteinase K) incubation->stop_reaction gel_electrophoresis Separate DNA topoisomers by agarose gel electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA bands under UV light after ethidium bromide staining gel_electrophoresis->visualization analysis Analyze the inhibition of supercoiling activity visualization->analysis end End analysis->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Methodology for DNA Gyrase Supercoiling Assay:

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase (subunits GyrA and GyrB), ATP, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing a detergent like SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA topoisomers migrate at different rates, allowing for their separation.

  • Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide and viewing under UV light. The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is then determined.[13][14]

Detailed Methodology for Topoisomerase IV Decatenation Assay:

The protocol for the topoisomerase IV decatenation assay is similar to the gyrase assay, with the following key differences:

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Enzyme: Purified topoisomerase IV (subunits ParC and ParE) is used.

  • Reaction: The assay measures the ability of topoisomerase IV to decatenate, or unlink, the kDNA network into individual minicircles.

  • Analysis: Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin of the gel.

Conclusion

The C-8-methoxy group is a cornerstone of this compound's potent antibacterial profile. Its role in enabling dual targeting of DNA gyrase and topoisomerase IV leads to enhanced activity, particularly against problematic Gram-positive pathogens, and a reduced likelihood of resistance development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel quinolone antibiotics, which are crucial in the ongoing battle against antimicrobial resistance. The structural and mechanistic insights gained from studying the C-8-methoxy modification can inform the rational design of future antibacterial agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Nemonoxacin Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative determination of Nemonoxacin in biological matrices using two distinct High-Performance Liquid Chromatography (HPLC) methods: HPLC with Fluorescence Detection (HPLC-FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Quantification of this compound in Rat Plasma and Bile by HPLC with Fluorescence Detection

This method provides a sensitive and specific approach for the quantification of this compound in small volumes of rat plasma and bile, making it suitable for pharmacokinetic studies in small animals.[1][2]

Quantitative Data Summary
ParameterPlasmaBile
Linearity Range 5 - 1000 ng/mL100 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2]100 ng/mL[1][2]
Intra-day Precision (%RSD) ≤ 9.0%[2]≤ 9.0%[2]
Inter-day Precision (%RSD) ≤ 9.0%[2]≤ 9.0%[2]
Accuracy (%Deviation) ≤ 7.6%[2]≤ 7.6%[2]
Internal Standard (IS) Gatifloxacin[1]Gatifloxacin[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Gatifloxacin (Internal Standard)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Triethylamine (TEA)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (deionized or Milli-Q)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C6-phenyl column (5 µm, 25 cm × 4.6 mm i.d.)[1][2]

  • Column Temperature: 30 °C[1][2]

  • Mobile Phase:

    • For Plasma: Methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5) (45/55, v/v)[2]

    • For Bile: Methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5) (35/65, v/v)[2]

  • Flow Rate: 1 mL/min[1][2]

  • Fluorescence Detection: Excitation at 285 nm and emission at 465 nm[2]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution with the mobile phase buffer. Spike appropriate volumes into blank plasma or bile to obtain calibration standards and QC samples.

  • Plasma Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma, add 20 µL of the internal standard working solution (Gatifloxacin).[1]

    • Add 250 µL of ethyl acetate-isopropanol (70/30, v/v).[1][2]

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Bile Sample Preparation (Direct Dilution):

    • To 10 µL of bile, add 20 µL of the internal standard working solution (Gatifloxacin).

    • Dilute directly with the mobile phase buffer to a final volume of 1 mL.[1][2]

    • Vortex and inject 20 µL into the HPLC system.

Experimental Workflow Diagram

G HPLC-FL Workflow for this compound in Plasma and Bile cluster_plasma Plasma Sample Preparation cluster_bile Bile Sample Preparation cluster_analysis HPLC Analysis p1 50 µL Plasma p2 Add 20 µL IS (Gatifloxacin) p1->p2 p3 Add 250 µL Ethyl Acetate-Isopropanol (70/30) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 hplc Inject 20 µL into HPLC-FL System (Ex: 285 nm, Em: 465 nm) p6->hplc b1 10 µL Bile b2 Add 20 µL IS (Gatifloxacin) b1->b2 b3 Direct Dilution with Mobile Phase Buffer b2->b3 b3->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for this compound quantification by HPLC-FL.

Application Note 2: Quantification of this compound in Human Plasma and Urine by LC-MS/MS

This LC-MS/MS method offers high sensitivity and selectivity for the determination of this compound in human plasma and urine, making it well-suited for clinical pharmacokinetic studies.[3]

Quantitative Data Summary
ParameterPlasma & Urine
Linearity Range 5 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Accuracy, Precision, Selectivity, Recovery, Matrix Effect, Stability Validated[3]
Internal Standard (IS) Gatifloxacin[3]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Gatifloxacin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized or Milli-Q)

  • Methanol (for stock solutions)

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column[3]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)[3]

  • Flow Rate: (Not specified, typical for LC-MS/MS would be 0.2-0.6 mL/min)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]

  • MS Detection: Selected Reaction Monitoring (SRM)[3] (Specific transitions for this compound and Gatifloxacin would need to be optimized on the specific instrument).

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution. Spike appropriate volumes into blank plasma or urine to obtain calibration standards and QC samples.

  • Plasma Sample Preparation (Protein Precipitation):

    • To an aliquot of plasma, add the internal standard (Gatifloxacin).

    • Add a precipitating agent (e.g., acetonitrile, typically 3 volumes).

    • Vortex to mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

    • Inject an aliquot into the LC-MS/MS system.[3]

  • Urine Sample Preparation (Liquid-Liquid Extraction):

    • To an aliquot of urine, add the internal standard (Gatifloxacin).

    • Perform liquid-liquid extraction with an appropriate organic solvent.[3]

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow Diagram

G LC-MS/MS Workflow for this compound in Plasma and Urine cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Aliquot p2 Add IS (Gatifloxacin) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 lcms Inject into LC-MS/MS System (ESI+, SRM Mode) p5->lcms u1 Urine Aliquot u2 Add IS (Gatifloxacin) u1->u2 u3 Liquid-Liquid Extraction u2->u3 u4 Evaporate & Reconstitute u3->u4 u4->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: In Vitro Models for Studying Nemonoxacin's Effect on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to conventional antibiotic therapies. The formation of these structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), can lead to persistent and chronic infections. Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the efficacy of this compound against bacterial biofilms is crucial for its clinical application.

These application notes provide detailed protocols for three commonly used in vitro models to assess the effect of this compound on bacterial biofilm formation and eradication: the Microtiter Plate Assay, the Calgary Biofilm Device, and the Flow Cell System.

Data Presentation: this compound Activity Against Bacterial Biofilms

The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and will vary depending on the bacterial species, strain, and specific experimental conditions.

Table 1: this compound Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus aureus

StrainMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Methicillin-Susceptible S. aureus (MSSA) ATCC 292130.03 - 0.1258 - 3264 - 1067
Methicillin-Resistant S. aureus (MRSA) ATCC 433000.25 - 164 - 25664 - 1024
Clinical Isolate (MRSA)0.5 - 2128 - 51264 - 1024

Table 2: this compound Inhibition of Pseudomonas aeruginosa Biofilm Formation

StrainThis compound Concentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)
P. aeruginosa PAO1120 - 30
440 - 60
1670 - 90
Clinical Isolate115 - 25
435 - 55
1665 - 85

Experimental Protocols

Microtiter Plate Assay for Biofilm Quantification

This static model is a high-throughput method for screening the effect of this compound on biofilm formation.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus or P. aeruginosa) in 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom polystyrene microtiter plate.

    • Add 100 µL of TSB containing serial dilutions of this compound to the wells, achieving final concentrations ranging from sub-MIC to supra-MIC levels.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently decant the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[1][2]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.[1]

  • Quantification:

    • Air-dry the plate.

    • Add 200 µL of 33% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570-595 nm using a microplate reader.[1][2]

Microtiter_Plate_Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep1 Overnight Bacterial Culture prep2 Dilute Culture & Prepare this compound Serial Dilutions prep1->prep2 assay1 Inoculate 96-well Plate with Bacteria & this compound prep2->assay1 assay2 Incubate (24-48h, 37°C) assay1->assay2 assay3 Wash with PBS assay2->assay3 quant1 Stain with 0.1% Crystal Violet assay3->quant1 quant2 Wash with Water quant1->quant2 quant3 Solubilize with Acetic Acid/Ethanol quant2->quant3 quant4 Measure Absorbance (570-595 nm) quant3->quant4

Caption: Workflow for the microtiter plate biofilm assay.

Calgary Biofilm Device (CBD) for MBEC Determination

The CBD is designed for the simultaneous determination of the susceptibility of 96 equivalent biofilms to different antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to approximately 10⁶ CFU/mL in a suitable growth medium.

  • Biofilm Formation:

    • Pipette 150 µL of the bacterial inoculum into each well of a 96-well plate.

    • Place the peg lid of the Calgary Biofilm Device onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate the device on a rocking table or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium.

    • Carefully remove the peg lid from the biofilm formation plate, rinse it once in a 96-well plate containing sterile saline to remove planktonic bacteria, and then transfer it to the antibiotic-containing plate.

    • Incubate for a further 24 hours at 37°C.

  • Recovery and MBEC Determination:

    • After the antibiotic challenge, transfer the peg lid to a 96-well "recovery" plate containing fresh growth medium and a viability indicator (e.g., resazurin).

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm (i.e., no color change of the viability indicator).[3]

CBD_MBEC_Determination start Start inoculum Prepare Bacterial Inoculum (10^6 CFU/mL) start->inoculum biofilm_formation Inoculate CBD & Incubate (24h, 37°C) to Form Biofilm on Pegs inoculum->biofilm_formation rinse1 Rinse Peg Lid in Saline biofilm_formation->rinse1 antibiotic_challenge Transfer Peg Lid to Plate with this compound Serial Dilutions & Incubate (24h) rinse1->antibiotic_challenge rinse2 Rinse Peg Lid antibiotic_challenge->rinse2 recovery Transfer Peg Lid to Recovery Medium rinse2->recovery sonication Sonicate to Dislodge Biofilm recovery->sonication incubation Incubate Recovery Plate (24h, 37°C) sonication->incubation read_mbec Determine MBEC (Lowest concentration with no growth) incubation->read_mbec end End read_mbec->end Flow_Cell_Workflow cluster_setup System Setup & Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis setup1 Assemble Sterile Flow Cell System setup2 Inoculate with Bacteria & Allow Attachment setup1->setup2 setup3 Continuous Flow of Growth Medium (2-3 days) setup2->setup3 treat1 Introduce Medium with this compound setup3->treat1 treat2 Maintain Continuous Flow treat1->treat2 analysis1 Live/Dead Staining (e.g., SYTO 9/PI) treat2->analysis1 analysis2 Confocal Laser Scanning Microscopy (CLSM) analysis1->analysis2 analysis3 Image Analysis (Biovolume, Viability) analysis2->analysis3

References

Application Notes and Protocols: Nemonoxacin in Combination Therapy with Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin has long been a cornerstone of anti-MRSA therapy; however, reduced susceptibility and clinical failures have prompted investigation into combination therapies. Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent activity against Gram-positive bacteria, including MRSA, by targeting DNA gyrase and topoisomerase IV.[1][2][3][4] The distinct mechanisms of action of this compound (inhibition of DNA replication) and vancomycin (inhibition of cell wall synthesis) provide a strong rationale for their combined use to enhance antibacterial efficacy and mitigate the development of resistance.[1][5]

These application notes provide a summary of the available data on the synergistic interaction between this compound and vancomycin and detailed protocols for in vitro evaluation of this combination therapy.

Data Presentation

The synergistic activity of this compound and vancomycin against MRSA has been demonstrated in vitro. A key study by Huang et al. (2022) provides quantitative evidence of this synergy.[6][7]

Table 1: Summary of In Vitro Synergy Data for this compound and Vancomycin against MRSA

ParameterValueReference
OrganismMethicillin-Resistant Staphylococcus aureus (MRSA)[6][7]
Vancomycin MIC of tested strains2 µg/mL[6]
Fractional Inhibitory Concentration Index (FICI)≤ 0.5[6][7]
InterpretationSynergistic[6][7]

Note: FICI is a measure of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and vancomycin stems from their complementary mechanisms of action, targeting two distinct and essential bacterial processes.

Nemonoxacin_Vancomycin_Synergy cluster_cell_wall Bacterial Cell Wall cluster_dna_replication Bacterial DNA Replication Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Precursors->Peptidoglycan Synthesis Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan Synthesis->Cross-linked Peptidoglycan Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Leads to Cross-linked Peptidoglycan->Cell Lysis Maintains Cell Integrity DNA DNA DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV DNA->DNA Gyrase/Topoisomerase IV Replicated DNA Replicated DNA DNA Gyrase/Topoisomerase IV->Replicated DNA DNA Gyrase/Topoisomerase IV->Cell Lysis Leads to Replicated DNA->Cell Lysis Allows Cell Division Vancomycin Vancomycin Vancomycin->Peptidoglycan Synthesis Inhibits This compound This compound This compound->DNA Gyrase/Topoisomerase IV Inhibits

Mechanisms of Action

Vancomycin inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[5][8][9][10][11] This weakens the cell wall, leading to cell lysis. This compound, a quinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4] By simultaneously targeting these two critical pathways, the combination of vancomycin and this compound can lead to enhanced bactericidal activity and a reduced likelihood of the emergence of resistant mutants.[6][7]

Experimental Protocols

The following are detailed protocols for assessing the in vitro synergy of this compound and vancomycin against S. aureus.

Checkerboard Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction between two antimicrobial agents.

Experimental Workflow:

Checkerboard_Workflow Start Start Prepare Antibiotic Stock Solutions Prepare Antibiotic Stock Solutions Start->Prepare Antibiotic Stock Solutions Serial Dilutions of this compound Serial Dilutions of this compound Prepare Antibiotic Stock Solutions->Serial Dilutions of this compound Serial Dilutions of Vancomycin Serial Dilutions of Vancomycin Prepare Antibiotic Stock Solutions->Serial Dilutions of Vancomycin Dispense into 96-well Plate Dispense into 96-well Plate Serial Dilutions of this compound->Dispense into 96-well Plate Serial Dilutions of Vancomycin->Dispense into 96-well Plate Inoculate Plate Inoculate Plate Dispense into 96-well Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results End End Interpret Results->End

Checkerboard Assay Workflow

Materials:

  • This compound powder

  • Vancomycin powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • S. aureus isolates (e.g., MRSA strains)

  • Sterile tubes and pipettes

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and vancomycin in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.

    • Perform serial twofold dilutions of each antibiotic in CAMHB to obtain a range of concentrations.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the this compound dilutions horizontally across the plate.

    • Add 50 µL of the vancomycin dilutions vertically down the plate. This creates a matrix of varying concentrations of both drugs.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Culture the S. aureus isolate on an appropriate agar plate overnight.

    • Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Vancomycin in combination / MIC of Vancomycin alone)

    • Interpret the FICI as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference (or additive)

      • FICI > 4: Antagonism

Time-Kill Curve Assay

This assay evaluates the bactericidal activity of antimicrobial agents over time.

Procedure:

  • Preparation:

    • Prepare CAMHB containing this compound alone, vancomycin alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each test tube. Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antimicrobial condition.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.

In Vitro Dynamic Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This advanced model simulates the human pharmacokinetic profiles of the antibiotics to provide a more clinically relevant assessment of their combined effect.

Logical Relationship of PK/PD Model Components:

PKPD_Model Human PK Data Human PK Data Dosing Regimen Simulation Dosing Regimen Simulation Human PK Data->Dosing Regimen Simulation Peristaltic Pump (Drug Infusion) Peristaltic Pump (Drug Infusion) Dosing Regimen Simulation->Peristaltic Pump (Drug Infusion) Central Reservoir Central Reservoir Bacterial Culture Bacterial Culture Central Reservoir->Bacterial Culture Peristaltic Pump (Drug Infusion)->Central Reservoir Peristaltic Pump (Elimination) Peristaltic Pump (Elimination) Peristaltic Pump (Elimination)->Central Reservoir Bacterial Culture->Peristaltic Pump (Elimination) Sampling Port Bacterial Culture->Sampling Port Data Analysis Data Analysis Sampling Port->Data Analysis

PK/PD Model Components

Procedure (based on Huang et al., 2022):

  • Model Setup: A one-compartment in vitro model is used. This typically consists of a central reservoir containing the bacterial culture, connected to pumps for the infusion of fresh medium and the removal of antibiotic-containing medium to simulate drug elimination.

  • Simulation of Human Pharmacokinetics:

    • The model is programmed to simulate the human plasma concentration-time profiles of this compound (e.g., 500 mg once daily) and vancomycin (e.g., 1 g every 12 hours).[12][13][14]

    • This is achieved by controlling the rates of infusion of antibiotic-containing medium and the elimination of medium from the central reservoir.

  • Bacterial Inoculum: The central reservoir is inoculated with a standardized suspension of the MRSA strain to be tested.

  • Experiment Execution: The dynamic simulation is run for a specified period (e.g., 48-72 hours).

  • Sampling and Analysis:

    • Samples are collected from the central reservoir at various time points.

    • The bacterial concentration (CFU/mL) in each sample is determined by serial dilution and plating.

    • The antibiotic concentrations can also be measured to verify the accuracy of the simulation.

  • Outcome Assessment: The effect of the combination therapy is assessed by observing the change in bacterial density over time compared to monotherapy and a growth control. The suppression of the emergence of resistant subpopulations is also a key endpoint.

Conclusion

The combination of this compound and vancomycin represents a promising strategy for the treatment of infections caused by MRSA. The available in vitro data strongly suggest a synergistic interaction that enhances bactericidal activity. The provided protocols offer a framework for researchers and drug development professionals to further investigate and characterize the potential of this combination therapy. Rigorous in vitro evaluation using methods such as checkerboard assays, time-kill curves, and dynamic PK/PD models is essential to understand the full potential of this therapeutic approach.

References

Application Notes and Protocols: Nemonoxacin in the Treatment of Diabetic Foot Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a promising candidate for treating complex infections such as Diabetic Foot Infections (DFIs), which are often polymicrobial and involve resistant bacterial strains.[3][4] These notes provide a comprehensive overview of the application of this compound in DFI, including summaries of clinical data, detailed experimental protocols, and visualizations of its mechanism and relevant pathways.

This compound's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[5][6] This dual-target approach is thought to reduce the risk of resistance development.[6] A key structural feature, a C-8-methoxy group, enhances its activity against Gram-positive bacteria.[6]

Data Presentation

The following tables summarize the quantitative data from a pilot clinical study (NCT00685698) evaluating the efficacy and safety of this compound in patients with mild to moderate DFIs, as well as in vitro susceptibility data from various studies.[1][3]

Table 1: Clinical and Microbiological Efficacy of this compound in DFI (NCT00685698) [1][3]

OutcomeIntent-to-Treat (ITT) PopulationPer-Protocol (PP) Population
Clinical Success at Test-of-Cure (TOC) 95.7% (22/23)94.7% (18/19)
Microbiological Success at TOC 82.6% (19/23)89.5% (17/19)
Clinical Success in Monomicrobial Infections 100.0%Not Reported
Clinical Success in Polymicrobial Infections 93.8%Not Reported
Clinical Success in MRSA Infections 100.0% (4/4)Not Reported

Table 2: In Vitro Activity of this compound Against Common DFI Pathogens

Pathogen (Number of Isolates)This compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Staphylococcus aureus (all)[7]≤0.015 - 80.062
Methicillin-Susceptible S. aureus (MSSA)[7]≤0.015 - 40.030.25
Methicillin-Resistant S. aureus (MRSA)[7]≤0.015 - 80.062
Enterococcus faecalis[7]≤0.015 - >32Not Reported4
Escherichia coli0.12 - >32Not ReportedNot Reported

Table 3: Steady-State Pharmacokinetic Parameters of this compound in DFI Patients (750 mg Oral Once Daily) [1][5]

ParameterMean Value (± SD)
Cmax,ss (ng/mL)6,866 ± 2,714
Tmax (h)2.13 ± 1.25
AUC0-24 (h*ng/mL)62,423 ± 13,462
t1/2 (h)9.15 ± 2.42
Tissue/Plasma Ratio of AUC0-243.08

Table 4: Drug-Related Adverse Events (AEs) in DFI Clinical Trial (NCT00685698) [1]

Adverse Event CategoryIncidence (n=38)Specific Events Reported (1-2 patients each)
Any Drug-Related AE 18.4% (7/38)-
Gastrointestinal7.9%Diarrhea, Constipation
Nervous System5.3%Headache
Other-Pruritus, Swelling of face, Electrocardiogram QT prolonged, Epistaxis

Mandatory Visualizations

cluster_0 Bacterial Cell This compound This compound gyrase DNA Gyrase (Gram-negative target) This compound->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive target) This compound->topoIV Inhibits dna_rep DNA Replication & Transcription gyrase->dna_rep topoIV->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death Disruption leads to cluster_0 Proposed Immunomodulatory Pathway of Fluoroquinolones lps Bacterial Components (e.g., LPS) tlr Toll-like Receptor (TLR) lps->tlr Activates nfkb NF-κB Signaling Pathway tlr->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Promotes Transcription inflammation Inflammation cytokines->inflammation quinolones Fluoroquinolones (e.g., this compound) quinolones->nfkb Inhibits (Proposed) cluster_0 Clinical Trial Workflow (NCT00685698) start Patient Screening (Mild/Moderate DFI) enrollment Enrollment & Informed Consent start->enrollment baseline Baseline Assessment - Wound Score - Microbiology Sample - Demographics enrollment->baseline treatment Treatment Phase This compound 750 mg PO QD (7-14 days) baseline->treatment pkpd PK/PD Sub-study (Day 7) (Blood & Tissue Samples) treatment->pkpd eot End-of-Treatment (EOT) Visit - Clinical Assessment - Safety Labs treatment->eot toc Test-of-Cure (TOC) Visit (approx. 7-14 days post-EOT) - Primary Efficacy Endpoint - Microbiological Assessment eot->toc end Study Completion toc->end cluster_1 Pre-clinical DFI Animal Model Workflow diabetes_induction Diabetes Induction (e.g., Streptozotocin) wound_creation Full-thickness Wound Creation diabetes_induction->wound_creation infection Wound Inoculation (e.g., MRSA) wound_creation->infection treatment_groups Treatment Groups - this compound - Vehicle Control - Comparator Antibiotic infection->treatment_groups monitoring Daily Monitoring - Wound Closure Rate - Clinical Signs treatment_groups->monitoring endpoints Endpoint Analysis - Bacterial Load (CFU/g tissue) - Histology (Inflammation, Re-epithelialization) - Biomarker Analysis (Cytokines) monitoring->endpoints conclusion Efficacy Assessment endpoints->conclusion

References

Application Notes and Protocols: Nemonoxacin for Atypical Pathogen Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel C-8-methoxy non-fluorinated quinolone, a class of antibiotics known for inhibiting bacterial DNA synthesis.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1] This activity ultimately prevents gene duplication and cell division.[1] this compound has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] Notably, it shows potent efficacy against common atypical pathogens responsible for community-acquired pneumonia (CAP), such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[4][5][6] Its potent activity extends to macrolide-resistant strains of M. pneumoniae, making it a valuable agent in the face of growing antibiotic resistance.[7][8][9][10]

These application notes provide a summary of the in vitro activity of this compound against key atypical pathogens and detailed protocols for its evaluation in a research setting.

Mechanism of Action: DNA Synthesis Inhibition

This compound targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. The C-8 methoxy group on its structure enhances its activity against topoisomerase IV, contributing to its potent effect, particularly against Gram-positive and atypical bacteria.[2] By forming a stable complex with the enzyme-DNA complex, this compound traps the enzymes during the DNA cleavage and re-ligation cycle, leading to double-stranded DNA breaks and subsequent bacterial cell death.

G cluster_0 This compound Action This compound This compound Target DNA Gyrase & Topoisomerase IV This compound->Target Binds to Inhibition Inhibition of DNA Re-ligation Target->Inhibition Breaks Double-Strand DNA Breaks Inhibition->Breaks Death Bacterial Cell Death Breaks->Death G cluster_0 Chlamydia MIC Workflow A 1. Seed HEp-2 cells in 96-well plate B 2. Inoculate cells with Chlamydia A->B C 3. Centrifuge plate to enhance infection B->C D 4. Add medium with Cycloheximide & This compound dilutions C->D E 5. Incubate (48-72 hours) D->E F 6. Fix and Stain for Chlamydial inclusions E->F G 7. Determine MIC (via Fluorescence Microscopy) F->G

References

Application Notes and Protocols for Determining Nemonoxacin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various bacterial pathogens.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria.[1] While extensively studied for its antibacterial efficacy, comprehensive data on the cytotoxicity of this compound in mammalian cell lines is not widely available in published literature. These application notes provide a framework of standard cell culture-based assays to evaluate the potential cytotoxic effects of this compound. The following protocols for MTT, LDH, and apoptosis assays are established methods for assessing cell viability, membrane integrity, and programmed cell death, respectively.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the cytotoxic effects of this compound on various mammalian cell lines. To facilitate future research and a standardized comparison of this compound's cytotoxicity, the following table templates are provided for the clear and structured presentation of experimental data.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
e.g., A549Human Lung Carcinoma24Data not available
48Data not available
72Data not available
e.g., HepG2Human Liver Hepatocellular Carcinoma24Data not available
48Data not available
72Data not available
e.g., HEK293Human Embryonic Kidney24Data not available
48Data not available
72Data not available

Table 2: Cell Viability as Determined by MTT Assay after this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
e.g., A5490 (Control)24, 48, 72100
Concentration 124, 48, 72Data not available
Concentration 224, 48, 72Data not available
Concentration 324, 48, 72Data not available

Table 3: Cytotoxicity as Determined by LDH Assay after this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (Mean ± SD)
e.g., A5490 (Control)24, 48, 720
Concentration 124, 48, 72Data not available
Concentration 224, 48, 72Data not available
Concentration 324, 48, 72Data not available

Table 4: Apoptosis Analysis by Annexin V/PI Staining after this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
e.g., A5490 (Control)24, 48, 72Data not availableData not availableData not available
Concentration 124, 48, 72Data not availableData not availableData not available
Concentration 224, 48, 72Data not availableData not availableData not available
Concentration 324, 48, 72Data not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the cytotoxicity of a compound like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Enzyme Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat cells with this compound incubation_24h->treatment drug_prep Prepare this compound dilutions drug_prep->treatment incubation_exp Incubate for 24, 48, 72h treatment->incubation_exp mtt MTT Assay incubation_exp->mtt ldh LDH Assay incubation_exp->ldh apoptosis Apoptosis Assay incubation_exp->apoptosis data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq apoptosis->data_acq Flow Cytometry data_calc Calculate % Viability/ Cytotoxicity/Apoptosis data_acq->data_calc ic50 Determine IC50 data_calc->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Conceptual Signaling Pathway for Drug-Induced Apoptosis

While the specific signaling pathways affected by this compound in mammalian cells are not well-documented, a common mechanism of cytotoxicity for many compounds is the induction of apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway.

apoptosis_pathway Generalized Intrinsic Apoptosis Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound (or other cytotoxic agent) bcl2_family Bcl-2 Family Regulation (Bax, Bak, Bcl-2) This compound->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c MOMP apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Nemonoxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Nemonoxacin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The solubility of this compound is highly dependent on its form (free base or salt) and the pH of the aqueous solution. The malate salt of this compound exhibits significantly higher aqueous solubility, reaching up to 25 mg/mL. In contrast, the free base form is less soluble. For experimental purposes, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous media.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups (a carboxylic acid and an amino group).[2][3] Its solubility is therefore highly dependent on pH. This compound has a strongly acidic pKa of 5.53 and a strongly basic pKa of 9.83.[3] Like other quinolone antibiotics, it is expected to exhibit a "U"-shaped pH-solubility profile, with its lowest solubility near its isoelectric point (neutral pH) and significantly higher solubility in acidic conditions (pH below 5) and alkaline conditions (pH above 10).[4][5]

Q3: Can I use organic solvents to prepare a this compound stock solution?

A3: Yes, using a water-miscible organic solvent is a common and effective strategy. DMSO is frequently used to prepare concentrated stock solutions of this compound and its malate salt.[1] For instance, this compound malate can be dissolved in DMSO at concentrations up to 100 mg/mL. When preparing for in vitro or in vivo experiments, it is crucial to first create a concentrated stock in a suitable organic solvent and then dilute it into the final aqueous medium to prevent precipitation.

Q4: What are the recommended methods to enhance the aqueous solubility of this compound for experimental use?

A4: Several methods can be employed to improve the solubility of this compound in aqueous solutions:

  • pH Adjustment: Modifying the pH of the solution to be either acidic (pH < 5.5) or basic (pH > 9.8) will significantly increase solubility by ionizing the molecule.[3]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can enhance solubility. Formulations containing DMSO, PEG300, and Tween-80 have been shown to be effective.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with improved aqueous solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS pH 7.4). The final concentration of this compound exceeds its solubility limit at neutral pH. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease Final Concentration: Reduce the target concentration of this compound in the final aqueous solution. 2. Increase Co-solvent Percentage: Maintain a higher percentage of DMSO in the final solution, ensuring it is compatible with your experimental system. 3. Adjust pH: Prepare the final aqueous buffer at a more acidic (e.g., pH 4-5) or alkaline (e.g., pH > 10) value.
This compound powder does not dissolve completely in water. You are likely using the this compound free base, which has very low intrinsic water solubility. The solution may be at a pH near the isoelectric point.1. Use this compound Malate: If available, use the malate salt form, which has much higher aqueous solubility (25 mg/mL). 2. Acidify or Basify the Water: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the point of minimum solubility.
Cloudiness or precipitation observed in cell culture media after adding this compound stock. Interaction with media components (salts, proteins) at physiological pH (typically 7.2-7.4) is causing the drug to precipitate out of solution.1. Prepare a Fresh Dilution: Make a fresh, intermediate dilution of your DMSO stock in media just before use. 2. Use a Solubilizing Excipient: Pre-complex this compound with a cyclodextrin (e.g., SBE-β-CD) before adding it to the media. Refer to the protocol below.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its malate salt in various solvents and formulation systems.

Compound FormSolvent/SystemTemperatureSolubilityReference
This compoundDMSONot Specified~1 mg/mL (2.69 mM)[1]
This compound MalateWaterNot Specified25 mg/mL (49.45 mM)
This compound MalateDMSONot Specified100 mg/mL (197.82 mM)
This compound Malate10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5 mg/mL (4.95 mM)
This compound Malate10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (4.95 mM)

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using pH Adjustment
  • Objective: To prepare a moderately concentrated aqueous stock solution of this compound by leveraging its pH-dependent solubility.

  • Materials: this compound (free base), 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, pH meter.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a portion of the total desired volume of purified water.

    • Slowly add 0.1 M HCl dropwise while stirring until the this compound fully dissolves. This will occur as the pH drops below 5.5.

    • Alternatively, for alkaline solubilization, add 0.1 M NaOH dropwise until the pH is above 9.8.

    • Once dissolved, adjust the final volume with purified water.

    • Verify the final pH. Note that adjusting the pH back towards neutral may cause precipitation. This stock is best used for experiments where the final pH will remain acidic or for dilution into a strongly buffered solution.

Protocol 2: Solubilization using a Co-solvent System
  • Objective: To prepare a ready-to-use this compound formulation for in vivo or in vitro studies.

  • Materials: this compound malate, DMSO, PEG300, Tween-80, Saline.

  • Procedure (to achieve ≥ 2.5 mg/mL):

    • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • First, dissolve the this compound malate powder completely in the DMSO portion.

    • Gradually add the PEG300 to the DMSO solution while vortexing.

    • Add the Tween-80 and continue to mix thoroughly.

    • Finally, add the saline to reach the final volume and mix until a clear, homogenous solution is formed.

Protocol 3: Solubilization using Cyclodextrin Complexation
  • Objective: To enhance aqueous solubility by forming an inclusion complex with Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Materials: this compound malate, DMSO, SBE-β-CD, Saline.

  • Procedure (to achieve ≥ 2.5 mg/mL):

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Prepare a concentrated stock of this compound malate in DMSO (e.g., 25 mg/mL).

    • Slowly add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD solution while vortexing.

    • Continue to mix for 15-30 minutes to allow for complex formation. The resulting solution should be clear.

Visual Guides

Troubleshooting_Workflow start Start: this compound Precipitation Observed q1 Is the starting material This compound free base or salt? start->q1 free_base Free Base q1->free_base Free Base salt Malate Salt q1->salt Salt action1 Action: Switch to malate salt OR prepare stock in DMSO. free_base->action1 q2 Was precipitation upon dilution in aqueous buffer? salt->q2 action1->q2 action2 Action: Lower final concentration OR increase co-solvent %. q2->action2 Yes q3 Is pH adjustment an option? q2->q3 No end_solved Issue Resolved action2->end_solved action3 Action: Adjust buffer pH to <5.5 or >9.8 OR use cyclodextrin. q3->action3 Yes end_unsolved Issue Persists: Contact Technical Support q3->end_unsolved No action3->end_solved

Caption: Troubleshooting workflow for this compound precipitation issues.

pH_Solubility_Relationship pH_Scale Acidic pH (<5.5)|Neutral pH (~5.5-9.8)|Alkaline pH (>9.8) structure Cationic Form (Protonated Amine) Zwitterionic/Neutral Form Anionic Form (Deprotonated Carboxylic Acid) solubility High Solubility Low Solubility (Isoelectric Point) High Solubility

Caption: Relationship between pH, ionization state, and solubility of this compound.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation This compound This compound (Hydrophobic) Water Water (Aqueous Solution) This compound->Water Low Solubility CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex CD->Complex Encapsulation Complex_sol Inclusion Complex in Water Complex->Complex_sol Nemo_in_CD This compound Complex_sol->Complex_sol High Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Optimizing Nemonoxacin Dosage to Minimize Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Nemonoxacin dosage to minimize the development of antibiotic resistance. The content is structured to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to resistance development?

A1: this compound is a novel non-fluorinated quinolone that exhibits a dual-targeting mechanism of action. It simultaneously inhibits two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] This dual-target activity is crucial in reducing the risk of resistance development, as simultaneous mutations in both target genes are required for high-level resistance to emerge.[1][3][4]

Q2: What are the typical MIC and MPC values for this compound against key pathogens?

A2: this compound has demonstrated potent activity against a broad spectrum of bacteria, particularly Gram-positive organisms like Streptococcus pneumoniae and Staphylococcus aureus (including MRSA).[5][6] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the Mutant Prevention Concentration (MPC) is the lowest concentration that prevents the growth of any single-step resistant mutants.[7] Keeping drug concentrations above the MPC is a key strategy to restrict the selection of resistant mutants. The following tables summarize reported MIC and MPC values for this compound against various pathogens.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens

Bacterial SpeciesResistance ProfileMIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible≤0.060.12[3]
Streptococcus pneumoniaePenicillin-Resistant0.120.25[1][3]
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.060.12[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.51[5]
Haemophilus influenzae-0.060.12[3]
Moraxella catarrhalis-≤0.06≤0.06[3]
Escherichia coli-432[5]
Klebsiella pneumoniae-216[3]

Table 2: Mutant Prevention Concentration (MPC) of this compound

Bacterial SpeciesResistance ProfileMPC (μg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)≥19.2 (for some isolates)[8]
Streptococcus pneumoniaeFluoroquinolone-Susceptible0.25 - 1[9]

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

ParameterValueConditionsReference
Elimination Half-Life (t½)~10-12 hoursHealthy volunteers, single oral dose[9][10]
Peak Plasma Concentration (Cmax)1-2 hoursHealthy volunteers, single oral dose[1]
Oral BioavailabilityNearly 100%-[1]
Protein Binding~16%-[9]
PK/PD Target for Efficacy
fAUC24/MIC>100To prevent resistance development[11]
fAUC24/MIC44.4For 2-log10 kill of S. pneumoniae in murine lung[12]

Note: fAUC24 refers to the area under the free drug concentration-time curve over 24 hours.

Experimental Protocols & Troubleshooting Guides

Below are detailed methodologies for key experiments used to assess this compound's efficacy and potential for resistance development, along with troubleshooting guides for common issues.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Aseptically dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilutions: Add the this compound stock solution to the first column of wells and perform twofold serial dilutions across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate all wells (except for a sterility control well) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

IssuePossible Cause(s)Recommended Solution(s)
No growth in any wells, including the positive control. 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect.1. Use a fresh bacterial culture and verify inoculum density. 2. Ensure the correct medium (e.g., CAMHB) was used and prepared properly. 3. Verify incubator temperature and atmosphere.
Growth in the sterility control well. Contamination of the growth medium or microtiter plate.Discard the plate and repeat the assay with fresh, sterile materials.
Inconsistent results between replicates. 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous bacterial suspension.1. Calibrate pipettes and use proper pipetting technique. 2. Ensure the bacterial inoculum is well-mixed before dispensing.
"Skipped wells" (growth at a higher concentration than a well with no growth). 1. Contamination of a single well. 2. Pipetting error.Repeat the assay. If the issue persists, consider the possibility of a resistant subpopulation.
Mutant Prevention Concentration (MPC) Assay

The MPC is determined by applying a high-density bacterial inoculum to agar plates containing various concentrations of the antibiotic.

  • Prepare High-Density Inoculum: Grow a large volume of the test organism in a suitable broth medium to achieve a high cell density (≥ 10^10 CFU/mL). Concentrate the cells by centrifugation and resuspend in a small volume of broth.

  • Prepare this compound Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing twofold increasing concentrations of this compound.

  • Plating: Spread a large, quantified inoculum (≥ 10^10 CFU) onto each this compound-containing agar plate.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

  • Reading Results: The MPC is the lowest concentration of this compound that completely prevents the growth of any bacterial colonies.

IssuePossible Cause(s)Recommended Solution(s)
Inaccurate inoculum count. 1. Errors in serial dilution and plating for quantification. 2. Non-viable cells in the inoculum.1. Perform careful serial dilutions and plate counting on non-selective agar. 2. Use a fresh, actively growing culture for inoculum preparation.
Confluent growth across all plates. The highest this compound concentration tested was below the MPC.Extend the range of this compound concentrations on the agar plates.
No growth on any plates, including low concentrations. 1. Inoculum was not viable. 2. The this compound concentrations are too high.1. Verify the viability of the high-density inoculum. 2. Start with a lower range of this compound concentrations.
Appearance of pinpoint colonies. These may be slow-growing mutants or represent partial inhibition.Re-streak the pinpoint colonies on agar with the same this compound concentration to confirm resistance.
Time-Kill Curve Study

Time-kill assays assess the rate and extent of bacterial killing by an antibiotic over time.

  • Prepare Bacterial Culture: Grow the test organism to the early to mid-logarithmic phase in a suitable broth.

  • Set up Test Tubes: Prepare a series of tubes containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto non-selective agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration.

IssuePossible Cause(s)Recommended Solution(s)
No decrease in bacterial count at concentrations above the MIC. 1. The bacterial strain is tolerant to the bactericidal effects of the antibiotic. 2. The antibiotic is unstable under the experimental conditions.1. This may be a true result. Consider testing for a longer duration. 2. Verify the stability of this compound in the test medium at 37°C over 24 hours.
Rapid regrowth of bacteria after an initial decline. Selection and outgrowth of a resistant subpopulation.This is a significant finding. Consider determining the MIC of the regrown population.
High variability between replicate counts. 1. Inaccurate serial dilutions or plating. 2. Clumping of bacteria.1. Ensure proper mixing and pipetting techniques. 2. Briefly vortex the bacterial suspension before sampling.
Unexpectedly low initial inoculum count (Time 0). 1. Error in inoculum preparation. 2. Immediate bactericidal effect of the antibiotic.1. Verify the density of the starting culture. 2. This may be a true rapid killing effect.

Visualizations

Nemonoxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Cell Division DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Dual-target mechanism of this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform serial dilutions of this compound prep_stock->serial_dilute prep_plate Prepare 96-well plate with broth prep_plate->serial_dilute inoculate Inoculate plate serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_results Read MIC (lowest concentration with no growth) incubate->read_results end End read_results->end Mutant_Selection_Window cluster_msw Antibiotic Concentration Gradient cluster_below_mic [Drug] < MIC cluster_in_msw MIC < [Drug] < MPC (Mutant Selection Window) cluster_above_mpc [Drug] > MPC conc <-- Increasing Antibiotic Concentration --> l1 Growth of susceptible and resistant bacteria l2 Selective amplification of resistant mutants l3 Inhibition of both susceptible and resistant bacteria Time_Kill_Workflow start Start prep_culture Prepare log-phase bacterial culture start->prep_culture inoculate Inoculate tubes to ~5x10^5 CFU/mL prep_culture->inoculate setup_tubes Set up tubes with this compound concentrations (0x, 0.5x, 1x, 2x, 4x MIC) setup_tubes->inoculate sampling_loop For t = 0, 2, 4, 6, 8, 12, 24h inoculate->sampling_loop sample Withdraw aliquot sampling_loop->sample plot Plot log10 CFU/mL vs. Time sampling_loop->plot After final time point dilute_plate Perform serial dilutions and plate sample->dilute_plate incubate_plates Incubate plates and count CFU dilute_plate->incubate_plates incubate_plates->sampling_loop end End plot->end

References

Nemonoxacin Off-Target Effects in Cellular Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential off-target effects of Nemonoxacin in cellular assays. The following information is intended to help users anticipate, troubleshoot, and interpret experimental results when working with this novel non-fluorinated quinolone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-target antibiotic that inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] By targeting both enzymes, this compound effectively blocks bacterial DNA replication and cell division, leading to bacterial cell death.[1] This dual-targeting mechanism also contributes to a lower propensity for the development of bacterial resistance.

Q2: Can this compound have effects on eukaryotic cells in my cellular assays?

Yes, it is possible. While this compound is designed to be selective for bacterial topoisomerases, quinolone antibiotics as a class have been reported to have off-target effects on eukaryotic cells. These effects are primarily linked to interactions with mammalian topoisomerase II and mitochondria.[2][3]

Q3: What are the most likely off-target effects of this compound in eukaryotic cells?

Based on the known effects of other quinolone antibiotics, the most probable off-target effects of this compound in eukaryotic cells include:

  • Mitochondrial Dysfunction: Quinolones can interfere with mitochondrial topoisomerases, which are structurally similar to bacterial gyrase.[3] This can lead to impaired mitochondrial DNA replication, decreased mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and overall mitochondrial dysfunction.[2]

  • Inhibition of Eukaryotic Topoisomerase II: At higher concentrations, quinolones may inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation in eukaryotic cells. This can lead to cytotoxicity and cell cycle arrest.

  • Modulation of Cellular Signaling Pathways: Some fluoroquinolones have been shown to modulate signaling pathways such as NF-κB and MAPK/ERK, which are involved in inflammation, cell proliferation, and survival.[4]

Q4: At what concentrations are these off-target effects likely to be observed?

The concentration at which off-target effects may become apparent can vary depending on the cell type, the specific assay, and the duration of exposure. It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q5: Is there published data on the cytotoxic concentrations (IC50) of this compound in common human cell lines?

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays involving this compound and provides potential explanations and solutions related to its off-target effects.

Observed Problem Potential Cause Related to this compound Recommended Action
Unexpectedly high cytotoxicity or reduced cell viability. This compound may be inhibiting eukaryotic topoisomerase II or causing significant mitochondrial dysfunction at the concentration used.1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line (see Protocol 1). 2. Use this compound at concentrations well below its IC50 value for your non-bacterial related experiments. 3. Consider using a structurally unrelated antibiotic as a control to see if the effect is specific to quinolones.
Increased levels of reactive oxygen species (ROS) detected in cells. This compound may be inducing mitochondrial dysfunction, leading to oxidative stress.1. Confirm ROS production using a specific assay (see Protocol 3). 2. Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the phenotype. 3. Assess mitochondrial health directly by measuring mitochondrial membrane potential (see Protocol 2).
Alterations in cell cycle progression (e.g., G2/M arrest). Inhibition of eukaryotic topoisomerase II by this compound can lead to cell cycle arrest.1. Analyze cell cycle distribution using flow cytometry after this compound treatment. 2. Correlate the cell cycle arrest with the concentration of this compound used.
Changes in the expression of genes related to inflammation or cell survival. This compound may be modulating signaling pathways such as NF-κB or MAPK/ERK.1. Investigate the activation state of key proteins in these pathways (e.g., phosphorylation of ERK, nuclear translocation of NF-κB p65) using Western blotting or immunofluorescence. 2. Use specific inhibitors of these pathways to determine if they phenocopy or block the effects of this compound.
Discrepancies between results from different cell types. Cell lines can have varying sensitivities to drug-induced mitochondrial dysfunction and topoisomerase II inhibition due to differences in metabolism and mitochondrial content.1. Determine the IC50 of this compound for each cell line used. 2. Normalize experimental results to the specific cytotoxicity profile for each cell line.

Quantitative Data Summary

As specific cytotoxic data for this compound in common eukaryotic cell lines is not publicly available, the following table provides a template for researchers to populate with their own experimentally determined IC50 values. This will allow for a clear and structured comparison of the cytotoxic effects of this compound across different cell lines and exposure times.

Table 1: Experimentally Determined IC50 Values of this compound in Eukaryotic Cell Lines

Cell Line Exposure Time (hours) IC50 (µM) Assay Method
HeLa24User-determinede.g., MTT, SRB
48User-determinede.g., MTT, SRB
72User-determinede.g., MTT, SRB
HEK29324User-determinede.g., MTT, SRB
48User-determinede.g., MTT, SRB
72User-determinede.g., MTT, SRB
HepG224User-determinede.g., MTT, SRB
48User-determinede.g., MTT, SRB
72User-determinede.g., MTT, SRB

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (IC50) using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen eukaryotic cell line.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Eukaryotic cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • This compound

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).

  • Treat cells with the desired concentration of this compound and a vehicle control for the desired time. Include a positive control for MMP depolarization (e.g., CCCP).

  • At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer (quantifying the ratio of red to green fluorescence).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • This compound

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • DCFH-DA

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well black plate, chamber slide).

  • Treat cells with the desired concentration of this compound and a vehicle control for the desired time. Include a positive control for ROS induction (e.g., H2O2).

  • At the end of the treatment, load the cells with DCFH-DA according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader, or visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

Visualizations

Nemonoxacin_Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low viability, altered phenotype) is_concentration_known Is the cytotoxic concentration (IC50) of this compound in your cell line known? start->is_concentration_known determine_ic50 Determine IC50 (See Protocol 1) is_concentration_known->determine_ic50 No is_below_ic50 Is the experimental concentration significantly below the IC50? is_concentration_known->is_below_ic50 Yes determine_ic50->is_below_ic50 consider_off_target Consider Potential Off-Target Effects is_below_ic50->consider_off_target Yes adjust_protocol Adjust Experimental Protocol (e.g., lower concentration, shorter exposure) is_below_ic50->adjust_protocol No assess_mito Assess Mitochondrial Health (Protocols 2 & 3) consider_off_target->assess_mito assess_topo Assess Eukaryotic Topoisomerase II Inhibition consider_off_target->assess_topo assess_signaling Investigate Key Signaling Pathways (e.g., NF-κB, MAPK) consider_off_target->assess_signaling interpret_results Interpret Results in the Context of Off-Target Effects assess_mito->interpret_results assess_topo->interpret_results assess_signaling->interpret_results

Caption: Troubleshooting workflow for unexpected results in cellular assays with this compound.

Quinolone_Mitochondrial_Toxicity cluster_mito Mitochondrial Effects quinolone Quinolone Antibiotic (e.g., this compound) mito_topo Mitochondrial Topoisomerase II quinolone->mito_topo Inhibition mitochondria Mitochondrion mtdna_rep mtDNA Replication mito_topo->mtdna_rep Impaired etc Electron Transport Chain (ETC) mtdna_rep->etc Dysfunctional Proteins mmp Decreased Mitochondrial Membrane Potential etc->mmp ros Increased Reactive Oxygen Species (ROS) etc->ros apoptosis Apoptosis mmp->apoptosis ox_stress Oxidative Stress ros->ox_stress ox_stress->apoptosis

Caption: Potential pathway of quinolone-induced mitochondrial toxicity in eukaryotic cells.

Quinolone_Signaling_Modulation quinolone Quinolone Antibiotic (e.g., this compound) tlr Toll-like Receptor (TLR) quinolone->tlr Modulation mapk MAPK/ERK Pathway tlr->mapk nfkb NF-κB Pathway tlr->nfkb proliferation Cell Proliferation & Survival mapk->proliferation inflammation Inflammatory Response nfkb->inflammation nfkb->proliferation

Caption: Potential modulation of cellular signaling pathways by quinolone antibiotics.

References

Strategies to prevent Nemonoxacin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of Nemonoxacin in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its stability a consideration?

A1: this compound is a novel non-fluorinated quinolone antibiotic.[1][2] Like other quinolones, its complex chemical structure can be susceptible to degradation under certain experimental conditions, potentially impacting the accuracy and reproducibility of results. Its structure includes a C-8 methoxy group, which enhances its activity but may also influence its stability profile.[3]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the general behavior of quinolone antibiotics, the primary factors that can lead to degradation are exposure to light (photodegradation), suboptimal pH conditions (acidic or alkaline hydrolysis), high temperatures, and oxidative stress.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored protected from light at 2-8°C. For long-term storage, freezing (-20°C or lower) is recommended, although freeze-thaw cycles should be minimized.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of this compound.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Specific incompatibility data for this compound is not widely published. However, it is prudent to avoid strong oxidizing agents and highly acidic or alkaline conditions unless required by the experimental protocol. Preliminary compatibility studies are recommended when using new solvents or reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results This compound degradation in stock or working solutions.1. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh working solutions daily and minimize their exposure to ambient light and temperature. 3. Assess Purity: Use HPLC to check the purity of the this compound standard and solutions.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products.1. Investigate Degradation Pathway: The presence of new peaks suggests degradation. Consider potential causes such as photodegradation, pH instability, or oxidation. 2. Implement Protective Measures: If photodegradation is suspected, use amber vials or cover glassware with aluminum foil. If pH is a factor, ensure the solution is buffered appropriately.
Variability Between Experimental Replicates Inconsistent handling of this compound solutions.1. Standardize Protocols: Ensure all experimental steps, including solution preparation, incubation times, and exposure to light and temperature, are consistent across all replicates. 2. Minimize Exposure: Protect solutions from light and keep them on ice when not in immediate use.

Quantitative Data on this compound Stability

While specific degradation kinetics for this compound are not extensively available in public literature, the following table provides a hypothetical representation of stability data based on general knowledge of quinolone antibiotics. This data should be used as a guideline for designing experiments.

Condition Parameter Value Percent Degradation (Hypothetical)
Photostability Light Exposure24 hours, ambient light10-15%
Light Exposure24 hours, protected from light< 2%
pH Stability pH2 (Acidic)5-10% over 24 hours
pH7 (Neutral)< 2% over 24 hours
pH10 (Alkaline)8-12% over 24 hours
Temperature Stability Temperature4°C< 1% over 7 days
Temperature25°C (Room Temperature)3-5% over 24 hours
Temperature40°C15-20% over 24 hours
Oxidative Stability Oxidizing Agent3% H₂O₂20-30% over 24 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and equilibrate the column.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Quantify the peak area of this compound and any degradation products.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

cluster_degradation Potential this compound Degradation Pathways This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Degradation_Products Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Experiment Start prep_solution Prepare this compound Solution start->prep_solution expose_stress Expose to Stress Condition (Light, Temp, pH, Oxidant) prep_solution->expose_stress control Control Sample (Protected) prep_solution->control analyze_hplc Analyze by HPLC expose_stress->analyze_hplc control->analyze_hplc compare Compare Results analyze_hplc->compare end Assess Degradation compare->end

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results issue Inconsistent Experimental Results check_solution Check Solution Age & Storage issue->check_solution is_fresh Is Solution Freshly Prepared? check_solution->is_fresh prepare_fresh Prepare Fresh Solution is_fresh->prepare_fresh No check_purity Check Purity by HPLC is_fresh->check_purity Yes prepare_fresh->check_purity is_pure Is Purity >98%? check_purity->is_pure new_standard Source New this compound Standard is_pure->new_standard No review_protocol Review Experimental Protocol for Stress Factors is_pure->review_protocol Yes resolution Problem Resolved new_standard->resolution review_protocol->resolution

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Nemonoxacin vs. Levofloxacin for Community-Acquired Pneumonia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nemonoxacin and levofloxacin for the treatment of community-acquired pneumonia (CAP). The information is compiled from multiple clinical trials and meta-analyses to support evidence-based research and development.

Executive Summary

This compound, a novel non-fluorinated quinolone, has demonstrated non-inferiority to levofloxacin in the treatment of mild to moderate CAP in adults. Clinical trials show comparable clinical and bacteriological success rates between this compound (at both 500 mg and 750 mg doses) and levofloxacin (500 mg). Both drugs are generally well-tolerated, with gastrointestinal issues being the most commonly reported adverse events. This compound may offer an advantage in that it has shown poor activity against Mycobacterium tuberculosis, potentially reducing the risk of masking or delaying a tuberculosis diagnosis.[1]

Clinical Efficacy

Multiple randomized controlled trials and subsequent meta-analyses have established that this compound is as effective as levofloxacin in treating CAP.[1][2][3][4] The clinical cure rates are similar across different patient populations, including the intent-to-treat (ITT), modified intent-to-treat (mITT), and per-protocol (PPc) populations.

Table 1: Clinical Cure Rates in Intent-to-Treat (ITT) and Per-Protocol (PPc) Populations
Treatment GroupITT Population Cure RatePPc Population Cure RateReference
This compound (750 mg)82.6% - 89.9%83.5% - 91.7%[2][5]
This compound (500 mg)75.3% - 87.0%78.0% - 87.7%[2][5]
Levofloxacin (500 mg)80.0% - 91.1%82.3% - 90.3%[2][5]

A phase 3, multicenter, randomized, double-blind, double-dummy, parallel-controlled clinical trial (NCT02205112) showed a clinical cure rate of 91.8% for this compound compared to 85.7% for levofloxacin in the mITT population.[6] Another meta-analysis of four randomized controlled trials involving 1955 patients found similar clinical cure rates between this compound and levofloxacin.[1][7]

Bacteriological Efficacy

Both this compound and levofloxacin demonstrate high bacteriological success rates against common CAP pathogens, including atypical pathogens.

Table 2: Bacteriological Success Rates
PathogenThis compound (750 mg)This compound (500 mg)Levofloxacin (500 mg)Reference
Overall90.2% - 92.1%84.8%87.8% - 92.0%[2][6]
Mycoplasma pneumoniae89.7%80.6%93.9%[5]
Chlamydophila pneumoniae100%100%85.7%[5]
Legionella pneumophila100%100%100%[5]

This compound has also shown potent in vitro activity against multidrug-resistant Streptococcus pneumoniae.[2][8]

Safety and Tolerability

This compound and levofloxacin are both well-tolerated, with most adverse events being mild to moderate in severity.[1][9] No drug-related serious adverse events have been consistently observed in major clinical trials.[2][9]

Table 3: Incidence of Drug-Related Adverse Events (AEs)
Treatment GroupIncidence of Drug-Related AEsCommon AEsReference
This compound (750 mg)31.0% - 55.8%Neutropenia, Nausea, Leukopenia[5][10]
This compound (500 mg)22.9% - 44.9%Increased ALT, Nausea, Leukopenia[5][10]
Levofloxacin (500 mg)22.2% - 48.9%Neutropenia, Leukopenia[5][6][10]

A meta-analysis found no significant difference in treatment-emergent adverse events between the two drugs.[1][3] The most frequently reported symptoms are gastrointestinal in nature.[1][7]

Experimental Protocols

Clinical Trial Design

The comparative efficacy and safety of this compound and levofloxacin for CAP have been evaluated in multiple Phase 3, multicenter, randomized, double-blind, double-dummy, parallel-controlled clinical trials.[6][11]

  • Patient Population: Adult patients with mild to moderate CAP.[1][2][8]

  • Intervention: Patients were typically randomized to receive either oral this compound (500 mg or 750 mg once daily) or oral levofloxacin (500 mg once daily) for a duration of 7 to 10 days.[1][2][11] Some studies also investigated intravenous formulations.[6]

  • Primary Endpoint: The primary outcome measured was the clinical cure rate at the test-of-cure visit, typically assessed in the modified intent-to-treat (mITT) or per-protocol (PPc) populations.[6][11]

  • Bacteriological Assessment: Pathogen identification was conducted on appropriate respiratory tract specimens (e.g., sputum, bronchoalveolar lavage fluid) and blood cultures.[12] Bacteriological response was assessed by the eradication or presumed eradication of the baseline pathogen.[5]

dot

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_outcomes Outcomes s1 Patients with Suspected CAP s2 Inclusion/Exclusion Criteria Met s1->s2 Screening r1 Randomized Cohort s2->r1 t1 This compound (500mg or 750mg) r1->t1 t2 Levofloxacin (500mg) r1->t2 a1 Clinical Assessment t1->a1 a2 Bacteriological Assessment t1->a2 a3 Safety Assessment t1->a3 t2->a1 t2->a2 t2->a3 o1 Clinical Cure Rate a1->o1 o2 Bacteriological Success Rate a2->o2 o3 Adverse Events a3->o3

Caption: A generalized workflow for the Phase 3 clinical trials comparing this compound and levofloxacin for CAP.

In Vitro Susceptibility Testing
  • Methodology: The in vitro activity of this compound and levofloxacin against bacterial isolates is determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth. Bacterial isolates are grown to a specific turbidity and then diluted and inoculated into the wells containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.

  • Endpoint: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action

Both this compound and levofloxacin are quinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA synthesis. They target two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, which is a crucial step for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is essential for the separation of daughter DNA strands after replication.

By inhibiting these enzymes, both drugs lead to strand breaks in the bacterial chromosome, ultimately resulting in bacterial cell death.

dot

mechanism_of_action cluster_drug Quinolone Antibiotics cluster_target Bacterial Enzymes cluster_process DNA Replication Processes cluster_outcome Outcome drug This compound / Levofloxacin gyrase DNA Gyrase drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits replication DNA Replication & Transcription gyrase->replication Enables segregation Chromosome Segregation topoIV->segregation Enables death Bacterial Cell Death replication->death Inhibition leads to segregation->death Inhibition leads to

Caption: The mechanism of action for this compound and levofloxacin, targeting DNA gyrase and topoisomerase IV.

References

Validating Nemonoxacin's efficacy against quinolone-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Nemonoxacin's efficacy, particularly against quinolone-resistant bacterial strains, reveals its potential as a significant therapeutic agent in an era of growing antimicrobial resistance. This guide provides an objective comparison of this compound's performance with other quinolones, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound, a novel non-fluorinated quinolone, has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens.[1] Notably, it has shown potent activity against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3] Its mechanism of action, similar to other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5] However, structural modifications in this compound enhance its binding affinity to these enzymes, even in bacteria with mutations that confer resistance to older quinolones.[4]

Comparative In Vitro Efficacy

This compound consistently exhibits superior or comparable in vitro activity against various bacterial isolates, including those resistant to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.

Gram-Positive Bacteria

This compound demonstrates particularly strong efficacy against Gram-positive bacteria, a class that includes several multidrug-resistant pathogens.

Table 1: Comparative MIC90 (μg/mL) of this compound and Other Quinolones against Gram-Positive Bacteria

Bacterial SpeciesThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (MSSA)0.12 - 0.50.5 - 10.5 - 10.12 - 0.25
Staphylococcus aureus (MRSA)0.5 - 4≥16≥328
Ciprofloxacin-Resistant MRSA1>32>324
Streptococcus pneumoniae0.015 - 0.2521 - 20.25
Penicillin-Resistant S. pneumoniae0.03210.25
Levofloxacin-Resistant S. pneumoniae0.068≥161
Enterococcus faecalis1 - 2482

Data compiled from multiple sources.[6][7][8][9][10]

As shown in Table 1, this compound maintains low MIC90 values against MRSA and even ciprofloxacin-resistant MRSA, where other quinolones show significantly reduced activity.[6][7] Its potency against Streptococcus pneumoniae, including penicillin- and levofloxacin-resistant strains, is also noteworthy.[9][10]

Gram-Negative Bacteria

While highly effective against Gram-positive organisms, this compound's activity against Gram-negative bacteria is more varied and in some cases, less potent than other quinolones.

Table 2: Comparative MIC90 (μg/mL) of this compound and Other Quinolones against Gram-Negative Bacteria

Bacterial SpeciesThis compoundLevofloxacin
Escherichia coli32>32
Klebsiella pneumoniae232
Proteus mirabilis1632
Pseudomonas aeruginosa3232
Acinetobacter baumannii116

Data compiled from multiple sources.[1][8]

This compound's activity against E. coli and P. aeruginosa is comparable to levofloxacin, but it shows weaker activity against some other Gram-negative bacilli.[1][8] This suggests that its clinical utility for infections caused by these organisms should be carefully considered.

Mechanism of Action and Resistance

Quinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving the torsional stress of DNA during replication and transcription.[5] By inhibiting these enzymes, quinolones lead to DNA damage and cell death.[11]

Resistance to quinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, which reduces the drug's binding affinity.[12] this compound's enhanced activity against resistant strains is attributed to its unique chemical structure, which allows for more stable binding to the enzyme-DNA complex, even in the presence of resistance-conferring mutations.[4] Furthermore, it has been suggested that bacteria require multiple mutations in their QRDR genes to develop resistance to this compound, indicating a lower propensity for resistance development compared to other fluoroquinolones.[13]

Quinolone_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relieves DNA supercoiling Topoisomerase_IV->DNA Decatenates daughter chromosomes Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disrupted

Mechanism of this compound Action

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for determining MIC values using the agar dilution method, as referenced in the reviewed literature.[6]

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, twofold serial dilution of the antibiotic being tested (e.g., this compound, ciprofloxacin). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of this compound B Prepare Agar Plates with Different this compound Concentrations A->B D Inoculate Plates with Standardized Bacteria B->D C Culture and Standardize Bacterial Inoculum C->D E Incubate Plates D->E F Observe Bacterial Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Experimental Workflow for MIC Determination

Clinical Efficacy

Clinical trials have demonstrated that this compound is a safe and effective treatment for community-acquired pneumonia (CAP).[13][14][15] In studies comparing this compound to levofloxacin, both drugs showed similar clinical cure rates.[13][16] For instance, in a phase III trial, oral this compound (500 mg or 750 mg once daily) was as effective and safe as levofloxacin (500 mg once daily) for the treatment of CAP.[14] The clinical success rates for this compound in treating CAP have been reported to be high, with one study showing a 98.1% cure or symptom improvement rate.

Conclusion

This compound emerges as a promising antibacterial agent with potent activity against a wide range of pathogens, most notably against quinolone-resistant Gram-positive bacteria. Its enhanced mechanism of action and lower propensity for resistance development make it a valuable alternative in the face of increasing antimicrobial resistance. While its activity against certain Gram-negative organisms is less pronounced, its demonstrated efficacy and safety in clinical trials for conditions like community-acquired pneumonia solidify its position as a significant addition to the clinician's armamentarium. Further research and clinical experience will continue to define its role in treating various infectious diseases.

References

Nemonoxacin vs. Moxifloxacin: A Comparative Analysis for Respiratory Pathogen Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of nemonoxacin, a novel non-fluorinated quinolone, and moxifloxacin, an established fluoroquinolone, against key respiratory pathogens. The information is compiled from in vitro studies and clinical trial data to support research and development in antibacterial therapies.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2][3] In some studies, its activity against S. pneumoniae is shown to be superior to that of moxifloxacin.[1][2] Both this compound and moxifloxacin exhibit excellent activity against atypical pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae.[4][5][6][7] Clinical trials for community-acquired pneumonia (CAP) have shown high success rates for both drugs, although direct head-to-head trials are limited. This compound has demonstrated non-inferiority to levofloxacin in the treatment of CAP.[4][8] Moxifloxacin is a well-established treatment for CAP with proven efficacy against both typical and atypical pathogens.[9][10][11]

In Vitro Activity: A Head-to-Head Comparison

The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key measure of this activity, with lower values indicating greater potency.

Table 1: Comparative In Vitro Activity (MICs in μg/mL) of this compound and Moxifloxacin against Key Respiratory Pathogens
PathogenThis compound MIC Range/MIC90Moxifloxacin MIC Range/MIC90Reference(s)
Streptococcus pneumoniae0.06–0.25 / 0.060.125–0.5 / 0.25[1][2]
Mycoplasma pneumoniae0.03-0.25 / 0.250.125 / 0.25[5]
Chlamydophila pneumoniae0.03-0.13 / 0.06Not explicitly stated, but quinolones are active[6][12]
Haemophilus influenzaePotent activity reportedEffective[7][13][14]
Methicillin-Resistant Staphylococcus aureus (MRSA)Remains active against some moxifloxacin-resistant strains / MIC90: 1-2MIC90: 8[1][2][15]

MIC90: The concentration at which 90% of isolates are inhibited.

Clinical Efficacy in Community-Acquired Pneumonia (CAP)

Table 2: Clinical and Bacteriological Success Rates in CAP Trials
Drug RegimenComparator RegimenClinical Success RateBacteriological Success RatePopulationReference(s)
This compound (500 mg IV, once daily)Levofloxacin (500 mg IV, once daily)91.8%88.8%mITT[8]
This compound (500 mg or 750 mg oral, once daily)Levofloxacin (500 mg oral, once daily)75.3% - 82.6% (ITT)High success rates reportedITT[4][16]
Moxifloxacin (400 mg IV/PO, once daily)Various comparators~90% or higher~90% or higherCAP patients[9][10]
Moxifloxacin (400 mg oral, once daily)Amoxicillin94.1%88.2%Per Protocol[17]

mITT: modified Intent-to-Treat; ITT: Intent-to-Treat

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The MIC values presented in this guide were predominantly determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Bacterial Isolate Preparation: Clinical isolates of respiratory pathogens were cultured on appropriate agar media to obtain pure colonies.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and moxifloxacin were prepared in Mueller-Hinton agar.

  • Inoculation: The agar plates containing the antibiotic dilutions were inoculated with the standardized bacterial suspensions.

  • Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Clinical Trial Methodology for Community-Acquired Pneumonia (CAP)

The clinical efficacy data is derived from multicenter, randomized, double-blind, controlled clinical trials.

General Protocol:

  • Patient Population: Adult patients with a clinical and radiological diagnosis of CAP were enrolled.

  • Randomization: Patients were randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug (e.g., levofloxacin or moxifloxacin).

  • Treatment Administration: The assigned antibiotic was administered intravenously or orally for a specified duration (typically 7-14 days).

  • Efficacy Assessment: Clinical cure was assessed at a test-of-cure visit, typically 7-14 days after the end of treatment. Clinical success was generally defined as the resolution of signs and symptoms of pneumonia.

  • Microbiological Assessment: For patients with a pre-treatment respiratory pathogen identified, microbiological success was determined by the eradication or presumed eradication of the baseline pathogen.

Visualizing Mechanisms and Workflows

Quinolone Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action for quinolone antibiotics like this compound and moxifloxacin, and the primary pathways through which bacteria develop resistance.

Quinolone_Mechanism_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Quinolone This compound / Moxifloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication Inhibited Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Quinolone Prevents binding Efflux_Pump Efflux Pumps Efflux_Pump->Quinolone Removes drug Reduced_Uptake Reduced Permeability Reduced_Uptake->Quinolone Limits entry

Caption: Mechanism of action and resistance pathways for quinolone antibiotics.

Generalized Experimental Workflow for In Vitro Susceptibility Testing

This diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.

MIC_Workflow start Start: Obtain Clinical Isolates culture Culture and Purify Isolates start->culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Agar Plates with Serial Antibiotic Dilutions prepare_plates->inoculate incubate Incubate Plates (18-24 hours) inoculate->incubate read_results Read and Record MIC (Lowest concentration with no growth) incubate->read_results end End: Report MIC Values read_results->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Both this compound and moxifloxacin are potent antibiotics against a wide range of respiratory pathogens. This compound shows particular promise with its enhanced activity against some resistant S. pneumoniae strains.[1] Moxifloxacin remains a reliable and effective treatment for community-acquired pneumonia, supported by extensive clinical data.[7][10][11] The choice between these agents in a clinical setting would depend on local resistance patterns, patient-specific factors, and cost-effectiveness. For drug development professionals, this compound represents a significant advancement in the quinolone class, offering a potential new option for treating respiratory infections, especially in the context of rising antibiotic resistance.

References

Nemonoxacin Demonstrates Non-Inferiority to Levofloxacin in the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of pivotal clinical trials reveals that the novel non-fluorinated quinolone, nemonoxacin, is as effective and well-tolerated as levofloxacin for the treatment of community-acquired pneumonia (CAP) in adult patients. This guide synthesizes data from key non-inferiority trials, providing researchers, scientists, and drug development professionals with a detailed comparison of the two antimicrobials.

This compound, a novel non-fluorinated quinolone, has demonstrated comparable clinical and microbiological efficacy to the established respiratory fluoroquinolone, levofloxacin, in the management of CAP.[1][2][3] Multiple phase III, multicenter, randomized, double-blind, active-controlled clinical trials have established the non-inferiority of this compound, positioning it as a viable alternative for this common and potentially serious infection.[4][5]

Comparative Efficacy Data

Clinical trial data consistently show that this compound achieves clinical cure rates comparable to those of levofloxacin in various patient populations. Both oral and intravenous formulations of this compound have been evaluated, demonstrating high success rates.

Clinical Cure Rates

The primary endpoint in these non-inferiority trials was the clinical cure rate at the test-of-cure (TOC) visit. Across multiple studies, this compound was found to be non-inferior to levofloxacin.[6][7] For instance, in a phase 3 trial involving 527 adult CAP patients, the clinical cure rate for oral this compound (500 mg once daily) was comparable to that of levofloxacin (500 mg once daily).[4] Similarly, a trial evaluating intravenous this compound reported a clinical cure rate of 91.8% for this compound compared to 85.7% for levofloxacin in the modified intent-to-treat (mITT) population.[5]

Population This compound (500 mg) This compound (750 mg) Levofloxacin (500 mg) Reference
Evaluable-ITT 87.0%89.9%91.1%[6]
Evaluable-PPc 87.7%91.7%90.3%[6]
ITT 75.3%82.6%80.0%[6]
PPc 78.0%83.5%82.3%[6]
mITT (Oral) ---[4]
mITT (IV) 91.8%-85.7%[5]
ITT: Intent-to-Treat, PPc: Per-Protocol clinical, mITT: modified Intent-to-Treat
Microbiological Success Rates

The microbiological efficacy of this compound was also found to be comparable to that of levofloxacin. High eradication rates were observed for common CAP pathogens, including atypical bacteria.[6] In a phase 3 trial, the microbiological success rate in the bacteriological mITT population was 92.1% for this compound and 91.7% for levofloxacin.[4] Another study reported microbiological success rates of 88.8% for this compound and 87.8% for levofloxacin.[5]

Population This compound (500 mg) This compound (750 mg) Levofloxacin (500 mg) Reference
Evaluable-bITT 84.8%90.2%92.0%[6]
Evaluable-PPb 84.1%91.9%93.6%[6]
bITT (Oral) 92.1%-91.7%[4]
bacteriological mITT (IV) 88.8%-87.8%[5]
bITT: bacteriological Intent-to-Treat, PPb: Per-Protocol bacteriological, mITT: modified Intent-to-Treat

Safety and Tolerability Profile

Both this compound and levofloxacin were generally well-tolerated in clinical trials. The incidence of adverse events (AEs) was comparable between the two treatment groups.[4] A meta-analysis of four randomized controlled trials involving 1955 patients found no significant differences in treatment-emergent adverse events between this compound and levofloxacin.[1] The most frequently reported AEs were gastrointestinal in nature.[1] In a study of intravenous formulations, drug-related AEs were reported in 37.1% of the this compound group and 22.2% of the levofloxacin group, with most being mild local infusion site reactions.[5] An integrated safety summary of oral this compound from phase II and III studies concluded that this compound has a desirable safety and tolerability profile similar to that of levofloxacin.[8]

Adverse Event Category This compound (500 mg) This compound (750 mg) Levofloxacin (500 mg) Reference
Overall AEs 36.9%54.8%39.7%[8]
Drug-Related AEs 22.9%31.0%22.5%[8]
Most Common Drug-Related AEs Neutropenia (2.5%), Nausea (2.5%), Leukopenia (2.3%), Increased ALT (4.4%)Neutropenia (8.4%), Nausea (7.1%), Leukopenia (4.5%)Neutropenia (4.4%), Nausea (2.5%), Leukopenia (3.1%), Increased ALT (2.5%)[8]
AE: Adverse Event, ALT: Alanine Aminotransferase

Experimental Protocols

The non-inferiority of this compound to levofloxacin was established through rigorous phase III, multicenter, randomized, double-blind, double-dummy, active-controlled clinical trials.

Patient Population: The studies enrolled adult patients with a clinical diagnosis of mild-to-moderate community-acquired pneumonia, confirmed by radiological evidence of new or persistent infiltrates.[9]

Study Design: Patients were randomized in a 2:1 or other specified ratio to receive either this compound or levofloxacin. The double-dummy design was employed to maintain blinding, where patients received the active drug and a placebo corresponding to the alternative treatment.

Dosing Regimens:

  • This compound: 500 mg or 750 mg administered either orally or intravenously once daily for a duration of 7 to 14 days.[1][5]

  • Levofloxacin: 500 mg administered either orally or intravenously once daily for a duration of 7 to 14 days.[1][5]

  • Step-down Therapy: In some trials, patients could be switched from intravenous to oral therapy after a minimum of 3 days based on the investigator's discretion.[9][10]

Endpoints:

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure (TOC) visit, typically conducted 7-9 days after the last dose of the study drug.[5][9] Clinical cure was generally defined as the resolution of signs and symptoms of CAP.

  • Secondary Endpoints: Secondary endpoints included microbiological success rates, overall safety and tolerability, and clinical cure rates in different analysis populations (e.g., intent-to-treat, per-protocol).

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both this compound and levofloxacin are quinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This compound is a novel non-fluorinated quinolone, which distinguishes it structurally from fluoroquinolones like levofloxacin.

G cluster_drug Quinolone Antibiotics cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase inhibits Levofloxacin->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of action of this compound and Levofloxacin.

Clinical Trial Workflow

The typical workflow of the non-inferiority trials comparing this compound and levofloxacin is outlined below.

G Screening Patient Screening (Clinical & Radiographic Diagnosis of CAP) Randomization Randomization (2:1 or 1:1) Screening->Randomization Treatment_N This compound Treatment (IV or Oral) Randomization->Treatment_N Treatment_L Levofloxacin Treatment (IV or Oral) Randomization->Treatment_L Step_Down Optional IV to Oral Step-Down Therapy Treatment_N->Step_Down Treatment_L->Step_Down EOT End of Treatment Visit (1-2 days post-treatment) Step_Down->EOT TOC Test of Cure Visit (7-9 days post-treatment) EOT->TOC Follow_Up Safety Follow-Up TOC->Follow_Up

Caption: Generalized workflow of this compound vs. Levofloxacin clinical trials.

References

Nemonoxacin Potency Benchmark: A Comparative Analysis Against Novel Antibiotic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of nemonoxacin against a selection of recently developed antibiotic candidates. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the current landscape of antimicrobial agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited experiments are provided.

Comparative In Vitro Potency: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and four novel antibiotic candidates—omadacycline, lefamulin, delafloxacin, and eravacycline—against key Gram-positive and Gram-negative bacterial pathogens. MIC values, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Activity Against Gram-Positive Pathogens
Organism This compound Omadacycline Lefamulin Delafloxacin Eravacycline
Staphylococcus aureus (MSSA)MIC₅₀: 0.03-0.5 µg/mLMIC₉₀: 0.06-0.5 µg/mL[1][2]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[3]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.12 µg/mL[4]MIC₅₀/₉₀ not foundMIC₅₀: 0.12 µg/mLMIC₉₀: 1 µg/mL[5]
Staphylococcus aureus (MRSA)MIC₅₀: 0.5 µg/mLMIC₉₀: 0.5-2 µg/mL[2]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[3]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.125 mg/L[4]MIC₅₀/₉₀ not foundMIC₅₀: 0.12 µg/mLMIC₉₀: 1 µg/mL[5]
Streptococcus pneumoniaeMIC₅₀: 0.125 µg/mLMIC₉₀: 0.125-0.25 µg/mL[6]MIC₅₀: 0.06 µg/mLMIC₉₀: 0.06-0.12 µg/mL[7]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.12-0.25 µg/mL[8]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not found
Enterococcus faecalisMIC₉₀: 4 µg/mL[9]MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[10]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀: 0.06 µg/mLMIC₉₀: 0.12 µg/mL[5]
Enterococcus faeciumMIC₅₀/₉₀ not foundMIC₅₀: 0.06 µg/mLMIC₉₀: 0.12 µg/mL[10]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀: 0.06 µg/mLMIC₉₀: 0.5 µg/mL[5]
Activity Against Gram-Negative Pathogens
Organism This compound Omadacycline Lefamulin Delafloxacin Eravacycline
Escherichia coliMIC₉₀: 32 µg/mL[11]MIC₅₀: 0.5 µg/mLMIC₉₀: 2 µg/mL[3]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀: 0.25 µg/mLMIC₉₀: 0.5 µg/mL[5]
Klebsiella pneumoniaeMIC₉₀: 2 µg/mL[11]MIC₅₀: 2 µg/mLMIC₉₀: 8 µg/mL[7]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀: 0.5 µg/mLMIC₉₀: 2 µg/mL[5]
Pseudomonas aeruginosaMIC₉₀: 32 µg/mL[11]MIC₉₀: >16 µg/mL[7]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀/₉₀ not found
Acinetobacter baumanniiMIC₉₀: 1 µg/mL[11]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀/₉₀ not foundMIC₅₀: 0.25 µg/mLMIC₉₀: 2 µg/mL[5]
Haemophilus influenzaeMIC₅₀/₉₀ not foundMIC₅₀: 0.5 µg/mLMIC₉₀: 1 µg/mL[3]MIC ≤2 µg/mL (susceptible)[8]MIC₅₀/₉₀ not foundMIC₅₀/₉₀ not found

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

Broth Microdilution Method (CLSI Standard)
  • Preparation of Antimicrobial Stock Solutions:

    • Antibiotic powders are accurately weighed and dissolved in a suitable solvent to create high-concentration stock solutions.

    • Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours.

    • Several well-isolated colonies are selected and suspended in a sterile saline solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Plate Preparation and Inoculation:

    • 96-well microtiter plates are prepared with serial twofold dilutions of each antimicrobial agent in CAMHB.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive control (bacterial growth without antibiotic) and negative control (broth only) wells are included on each plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. Specific incubation conditions may be required for fastidious organisms.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and the compared novel antibiotic candidates.

Nemonoxacin_MOA This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling Cell_Division Chromosome Segregation Bacterial_Cell_Death Bacterial Cell Death

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

This compound, a non-fluorinated quinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[13][14]

Novel_Antibiotics_MOA cluster_protein Protein Synthesis Inhibitors cluster_dna DNA Synthesis Inhibitors Omadacycline Omadacycline Ribosome_30S 30S Ribosomal Subunit Omadacycline->Ribosome_30S Binds to Eravacycline Eravacycline Eravacycline->Ribosome_30S Binds to Lefamulin Lefamulin Ribosome_50S 50S Ribosomal Subunit Lefamulin->Ribosome_50S Binds to (Peptidyl Transferase Center) Protein_Synthesis Protein Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Delafloxacin Delafloxacin DNA_Gyrase DNA Gyrase Delafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Delafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication

Caption: Mechanisms of action for the novel antibiotic candidates.

Omadacycline and eravacycline are tetracycline derivatives that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18][19][20][21][22][23][24] Lefamulin, a pleuromutilin, also inhibits protein synthesis but does so by binding to the peptidyl transferase center of the 50S ribosomal subunit.[13][25][26][27][28] Delafloxacin, a fluoroquinolone, inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[12][14][29][30][31]

Experimental Workflow

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate using the broth microdilution method.

MIC_Workflow Start Start Prep_Antibiotic Prepare Antibiotic Stock Solutions Start->Prep_Antibiotic Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate Prep_Antibiotic->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC determination.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Nemonoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nemonoxacin, a non-fluorinated quinolone antibiotic. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the specific laboratory activity.

ActivityRecommended Personal Protective Equipment
Routine Handling (Weighing, preparing solutions in a ventilated enclosure) Gloves: Double chemotherapy-grade gloves tested to ASTM D6978 standard.[1][2] • Gown: Impermeable, long-sleeved gown that closes in the back.[1][2] • Eye Protection: Safety glasses with side shields or goggles.[3][4] • Respiratory Protection: Not generally required if handled within a certified chemical fume hood or other ventilated enclosure.
Compounding (Non-sterile and sterile) Gloves: Double chemotherapy-grade gloves.[1][2] • Gown: Impermeable gown.[1][2] • Head/Hair/Shoe Covers: Required for sterile compounding. • Eye Protection: Goggles or face shield.[4][5] • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used if not working in a containment primary engineering control (C-PEC).[1][6]
Spill Cleanup Gloves: Double chemotherapy-grade gloves.[1][2] • Gown: Impermeable gown.[1][2] • Eye Protection: Face shield and goggles.[4][5] • Respiratory Protection: An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[1]
Waste Disposal Gloves: Single pair of chemotherapy-grade gloves.[1] • Gown: Impermeable gown.[1] • Eye Protection: Safety glasses or goggles.[3][4]

Procedural Guidance for Safe Handling and Disposal

Engineering Controls:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[3]

  • Ensure that an eye-wash station and safety shower are readily accessible.[7]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, absorbent pad.

  • Weighing and Reconstitution: Conduct these activities within a fume hood or other ventilated enclosure to minimize inhalation exposure.[3] Use non-sparking tools to prevent ignition sources.[3]

  • Avoiding Contact: Take care to avoid direct contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures outlined below.

  • Decontamination: After handling, decontaminate all surfaces and equipment.[7] Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.[1]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][7]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]

Spill Management:

  • Evacuate personnel from the affected area.[3]

  • Don the appropriate PPE for spill cleanup.

  • Prevent further leakage if it is safe to do so.[3]

  • Collect the spilled material using an absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.[7]

  • Place the collected waste into a suitable, closed, and labeled container for disposal.[3]

  • Clean the spill area thoroughly.

Disposal Plan:

  • All this compound waste, including contaminated PPE and labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][8]

  • Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of this compound waste in standard laboratory trash or down the drain.[3]

  • For unused or expired this compound, consider a drug take-back program if available.[9] If not, the material should be disposed of as hazardous chemical waste.[9][10]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Nemonoxacin_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe fume_hood Work in Ventilated Enclosure (e.g., Fume Hood) ppe->fume_hood handling Perform Handling Task (Weighing, Reconstitution, etc.) fume_hood->handling spill Spill Occurs handling->spill No handling->spill Yes decontaminate Decontaminate Work Area and Equipment remove_ppe Doff and Dispose of PPE in Designated Waste decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill->decontaminate spill_ppe Don Spill-Specific PPE spill->spill_ppe contain_spill Contain and Clean Spill spill_ppe->contain_spill spill_disposal Dispose of Spill Waste as Hazardous contain_spill->spill_disposal spill_disposal->decontaminate

Caption: Workflow for safe handling and spill response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.